3-(3-Isopropoxyphenyl)propanoic acid
Description
BenchChem offers high-quality 3-(3-Isopropoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Isopropoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWDBUIALLDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Isopropoxyphenyl)propanoic Acid: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(3-Isopropoxyphenyl)propanoic acid, a member of the versatile class of phenylpropanoic acid derivatives. While specific research on this particular molecule is emerging, this document synthesizes available data, draws logical parallels from closely related analogs, and outlines its chemical characteristics, plausible synthetic routes, and prospective applications in drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and explore the potential of this and similar chemical entities.
Introduction: The Phenylpropanoic Acid Scaffold in Medicinal Chemistry
Phenylpropanoic acids are a significant class of compounds characterized by a phenyl ring attached to a propanoic acid moiety. This structural motif is the backbone of numerous biologically active molecules, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The versatility of the phenylpropanoic acid scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Substitutions on the phenyl ring, such as the isopropoxy group in 3-(3-Isopropoxyphenyl)propanoic acid, can significantly influence a compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide focuses specifically on the 3-isopropoxy substituted analog, exploring its unique chemical space and potential as a building block for novel therapeutics.
Chemical Structure and Identification
3-(3-Isopropoxyphenyl)propanoic acid is an organic compound with a molecular formula of C12H16O3[1]. Its structure consists of a benzene ring substituted at the meta-position with an isopropoxy group and a propanoic acid chain.
Table 1: Chemical Identity of 3-(3-Isopropoxyphenyl)propanoic acid
| Identifier | Value |
| IUPAC Name | 3-(3-Isopropoxyphenyl)propanoic acid |
| Synonyms | 3-(3-propan-2-yloxyphenyl)propanoic acid |
| CAS Number | 2208-28-8[1] |
| Molecular Formula | C12H16O3[1] |
| Molecular Weight | 208.25 g/mol |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)CCC(=O)O |
| InChI Key | Not readily available |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the physicochemical properties of 3-(3-Isopropoxyphenyl)propanoic acid are not extensively reported in publicly available literature. However, we can infer its likely properties based on its structure and by comparison with the well-characterized analog, 3-(3-hydroxyphenyl)propanoic acid. The introduction of the isopropyl group in place of a hydroxyl group is expected to increase lipophilicity and may alter the melting and boiling points.
Table 2: Physicochemical Properties - A Comparative Overview
| Property | 3-(3-Isopropoxyphenyl)propanoic acid (Predicted/Inferred) | 3-(3-Hydroxyphenyl)propanoic acid (Experimental) |
| Melting Point | Likely a low-melting solid or oil | 111 °C |
| Boiling Point | Higher than the hydroxyl analog | 355 °C |
| Solubility | Expected to have good solubility in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Lower water solubility compared to the hydroxyl analog. | Soluble in chloroform and methanol. |
| pKa | Estimated to be around 4.5 - 5.0, similar to other carboxylic acids. | 4.68 ± 0.10 (Predicted) |
The increased lipophilicity due to the isopropoxy group could enhance membrane permeability, a desirable trait for drug candidates.
Synthesis of 3-(3-Isopropoxyphenyl)propanoic Acid: A Plausible Synthetic Route
A common and effective method for the synthesis of alkoxy-substituted phenylpropanoic acids involves a multi-step process starting from the corresponding phenol. The following proposed synthesis for 3-(3-Isopropoxyphenyl)propanoic acid is based on established organic chemistry principles.
Caption: Proposed two-step synthesis of 3-(3-Isopropoxyphenyl)propanoic acid.
Experimental Protocol: A Guideline for Synthesis
Step 1: Synthesis of 3-Isopropoxyphenylacetonitrile (Williamson Ether Synthesis)
-
To a stirred solution of 3-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-isopropoxyphenylacetonitrile.
Step 2: Hydrolysis of 3-Isopropoxyphenylacetonitrile to 3-(3-Isopropoxyphenyl)propanoic acid
-
To the 3-isopropoxyphenylacetonitrile obtained in the previous step, add a solution of aqueous sodium hydroxide (e.g., 6M).
-
Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
The product, 3-(3-Isopropoxyphenyl)propanoic acid, may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structural elucidation of 3-(3-Isopropoxyphenyl)propanoic acid would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A doublet corresponding to the two methyl groups of the isopropoxy moiety. - A septet for the methine proton of the isopropoxy group. - Multiplets in the aromatic region corresponding to the protons on the benzene ring. - Two triplets corresponding to the two methylene groups of the propanoic acid chain. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Peaks corresponding to the methyl and methine carbons of the isopropoxy group. - Aromatic carbon signals, with the carbon attached to the oxygen of the ether linkage shifted downfield. - Signals for the methylene carbons of the propanoic acid chain. - A downfield signal for the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic protons (approx. 2850-3100 cm⁻¹). - A strong C=O stretching vibration for the carboxylic acid (approx. 1700-1725 cm⁻¹). - C-O stretching vibrations for the ether linkage (approx. 1200-1250 cm⁻¹). - Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹). |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (208.25 m/z). - Characteristic fragmentation patterns, including loss of the carboxylic acid group and cleavage of the isopropoxy group. |
Potential Applications in Drug Discovery and Development
While direct biological activity data for 3-(3-Isopropoxyphenyl)propanoic acid is scarce, the broader class of phenylpropanoic acid derivatives has a rich history in medicinal chemistry. The structural features of this molecule suggest several potential areas of therapeutic interest.
Anti-inflammatory and Analgesic Properties
The foundational role of the phenylpropanoic acid scaffold in NSAIDs suggests that 3-(3-Isopropoxyphenyl)propanoic acid and its derivatives could possess anti-inflammatory and analgesic properties. The isopropoxy group may modulate the compound's interaction with cyclooxygenase (COX) enzymes or other inflammatory targets.
Metabolic Disorders
Derivatives of phenylpropanoic acid have been investigated as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. The lipophilic nature of the isopropoxy group could favor interactions with such nuclear receptors, making this scaffold a potential starting point for the development of agents for metabolic disorders like type 2 diabetes and dyslipidemia.
Neurological Disorders
The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system disorders. The increased lipophilicity of 3-(3-Isopropoxyphenyl)propanoic acid compared to its hydroxyl analog may enhance its potential to penetrate the CNS. Phenylpropanoic acid derivatives have been explored for various neurological targets, and this compound could serve as a valuable intermediate for synthesizing novel CNS-active agents.
Caption: A potential anti-inflammatory mechanism of action for a 3-(3-Isopropoxyphenyl)propanoic acid derivative.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
For the related compound, 3-(3-hydroxyphenyl)propanoic acid, the following hazard statements apply and should be considered as potential hazards for the isopropoxy analog:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion and Future Directions
3-(3-Isopropoxyphenyl)propanoic acid represents an intriguing, yet underexplored, chemical entity within the pharmacologically significant class of phenylpropanoic acids. While a comprehensive dataset on its specific properties and biological activities is yet to be established, this guide provides a foundational understanding based on its chemical structure and comparisons with well-documented analogs. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation. Future research should focus on the experimental determination of its physicochemical properties, detailed spectroscopic characterization, and screening for biological activities, particularly in the areas of inflammation, metabolic disorders, and neurology. The insights gained from such studies will be invaluable in unlocking the full potential of this versatile scaffold in the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 3-(3-Hydroxyphenyl)propanoic acid. Retrieved from [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
-
MySkinRecipes. (n.d.). 2-(3-isopropoxyphenyl)propanoic acid. Retrieved from [Link]
Sources
Therapeutic Potential of 3-(3-Isopropoxyphenyl)propanoic Acid Derivatives
Technical Whitepaper | Medicinal Chemistry & Pharmacology Series
Executive Summary
3-(3-Isopropoxyphenyl)propanoic acid and its derivatives represent a privileged scaffold in the discovery of G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), agonists. These small molecules have emerged as potent insulin secretagogues capable of restoring glycemic control in Type 2 Diabetes Mellitus (T2DM) with a reduced risk of hypoglycemia compared to traditional sulfonylureas.
This guide analyzes the structural pharmacophore, mechanism of action (MOA), and therapeutic optimization of this chemical class. It serves as a technical resource for researchers investigating metabolic disease therapeutics, detailing the transition from the core phenylpropanoic acid scaffold to highly selective GPR40 full agonists and allosteric modulators.
Chemical Scaffold & Pharmacophore Analysis[1][2][3]
The core structure, 3-(3-isopropoxyphenyl)propanoic acid , is a dihydrocinnamic acid derivative characterized by three distinct pharmacophoric regions essential for receptor engagement.
Structural Deconstruction
-
The Acidic Head (Propanoic Acid): The carboxylic acid moiety is critical for electrostatic interactions with positively charged residues (typically Arg183 , Arg258 , or Tyr91 ) within the GPR40 ligand-binding domain. It mimics the carboxylate head group of endogenous long-chain fatty acids (LCFAs).
-
The Linker (Ethyl Chain): The two-carbon spacer provides the necessary flexibility and distance between the polar head and the lipophilic tail, allowing the molecule to span the transmembrane binding pocket.
-
The Lipophilic Tail (3-Isopropoxyphenyl):
-
Positioning: The meta-substitution (3-position) directs the bulk of the molecule into a specific hydrophobic sub-pocket of the receptor.
-
Isopropoxy Group: The isopropyl ether offers a superior balance of lipophilicity and metabolic stability compared to methoxy or ethoxy analogs. It fills the hydrophobic cavity (often interacting with Phe/Leu residues) more effectively, increasing binding affinity (
).
-
Structure-Activity Relationship (SAR) Table
The following table summarizes the impact of structural modifications on GPR40 potency (
| Structural Zone | Modification | Effect on Potency / PK | Mechanistic Rationale |
| Carboxyl Head | Esterification (Prodrug) | Neutral/Improved | Improves oral bioavailability; hydrolyzed in vivo to active acid. |
| Carboxyl Head | Bioisostere (Tetrazole) | Variable | Can improve metabolic stability but often reduces potency due to altered pKa. |
| Linker | Decreased | Introduces steric clash; conformational restriction often unfavorable for this specific scaffold. | |
| Phenyl Ring | 3-Isopropoxy (Meta) | Optimal | Ideal steric fit for the hydrophobic pocket; resists O-dealkylation better than methoxy. |
| Phenyl Ring | 4-Substitution (Para) | Variable | often used for biaryl extension to reach secondary binding sites (AgoPAM activity). |
Mechanism of Action: GPR40-Mediated Insulin Secretion[3][4][5]
The therapeutic value of 3-(3-isopropoxyphenyl)propanoic acid derivatives lies in their ability to activate GPR40 in pancreatic
Signaling Cascade
Upon binding, these derivatives stabilize the active conformation of the
-
Ligand Binding: The propanoic acid derivative binds to the transmembrane domain of GPR40.
-
Activation: The receptor activates the
subunit. -
PLC Activation: Phospholipase C (PLC) hydrolyzes
into and Diacylglycerol (DAG). -
Calcium Mobilization:
triggers release from the endoplasmic reticulum (ER). -
Insulin Exocytosis: Elevated cytosolic
facilitates the fusion of insulin granules with the plasma membrane.
Pathway Visualization
The following diagram illustrates the glucose-dependent signaling pathway activated by these derivatives.
Figure 1: Signal transduction pathway of GPR40 agonists in pancreatic beta-cells, highlighting the glucose-dependent mechanism.[1][2][3][4]
Therapeutic Applications & Preclinical Pharmacology[1][2]
Type 2 Diabetes Mellitus (T2DM)
The primary indication for this class is T2DM.[2]
-
Efficacy: In Oral Glucose Tolerance Tests (OGTT) using rodent models (e.g., db/db mice), derivatives of this class demonstrate a significant reduction in glucose excursion (AUC) compared to vehicle.
-
Safety Advantage: Because GPR40 activation requires glucose metabolism to trigger insulin release (see Figure 1), these compounds carry a minimal risk of hypoglycemia, a major side effect of insulin and sulfonylureas.
Emerging Indications
-
Metabolic Syndrome: Some derivatives show dual activity on PPAR
(Peroxisome Proliferator-Activated Receptor gamma), offering potential benefits in lipid lowering and insulin sensitization beyond simple secretion. -
Incretin Modulation: "AgoPAM" (Agonist-Positive Allosteric Modulator) variants of this scaffold have been shown to stimulate GLP-1 secretion from intestinal L-cells, providing a dual mechanism of action.
Synthesis & Experimental Protocols
General Synthetic Workflow
The synthesis of 3-(3-isopropoxyphenyl)propanoic acid derivatives typically follows a convergent route.
Step 1: Etherification
-
Reactants: 3-Hydroxybenzaldehyde + 2-Bromopropane.
-
Conditions:
, DMF, . -
Product: 3-Isopropoxybenzaldehyde.
Step 2: Knoevenagel Condensation [5]
-
Reactants: 3-Isopropoxybenzaldehyde + Malonic Acid.
-
Conditions: Pyridine/Piperidine, Reflux.
-
Product: 3-(3-Isopropoxyphenyl)acrylic acid (Cinnamic acid derivative).
Step 3: Hydrogenation
-
Reactants: Cinnamic acid intermediate +
. -
Catalyst: Pd/C (10%).
-
Product: 3-(3-Isopropoxyphenyl)propanoic acid .
Screening Workflow (DOT Visualization)
The following diagram outlines the critical path for evaluating new derivatives of this scaffold.
Figure 2: Drug discovery screening funnel for propanoic acid derivatives.
Future Outlook & Challenges
While the 3-(3-isopropoxyphenyl)propanoic acid scaffold is potent, the development of GPR40 agonists has faced setbacks due to liver toxicity (e.g., the termination of Fasiglifam/TAK-875).
-
Challenge: The carboxylic acid tail can form acyl-glucuronides, which may be reactive and cause idiosyncratic drug-induced liver injury (DILI).
-
Solution: Next-generation derivatives focus on bioisosteres of the acid group or modifying the phenyl ring to reduce lipophilicity (LogP) while maintaining receptor affinity, thereby reducing liver accumulation.
References
-
Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry. Link
-
Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry. Link
-
Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules. Link
Sources
- 1. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KR20170003527A - Compositions of pentosan polysulfate salts for oral administration and methods of use - Google Patents [patents.google.com]
Navigating the Molecular Landscape of 3-(3-Isopropoxyphenyl)propanoic Acid: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(3-Isopropoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines its core molecular identifiers, physicochemical properties, a putative synthesis pathway, and potential applications, offering a foundational resource for researchers in the field.
Core Molecular Identification
Accurate identification is paramount in chemical research and development. 3-(3-Isopropoxyphenyl)propanoic acid is distinguished by the following molecular identifiers:
| Identifier | Value | Source |
| CAS Number | 1057602-08-0 | [1] |
| IUPAC Name | 3-[3-(Propan-2-yloxy)phenyl]propanoic acid | [1] |
| Chemical Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1] |
| Canonical SMILES | CC(C)OC1=CC=CC(CCC(O)=O)=C1 | [1] |
| InChIKey | QXOWDBUIALLDFJ-UHFFFAOYSA-N | [1] |
It is critical to note that the CAS number 2208-28-8 has been ambiguously associated with this compound in some databases. However, more reliable chemical supplier databases confirm 1057602-08-0 as the correct CAS number for 3-[3-(Propan-2-yloxy)phenyl]propanoic acid.[1][2]
Physicochemical and Spectroscopic Profile
While experimental data for 3-(3-Isopropoxyphenyl)propanoic acid is not extensively available in public literature, we can infer its likely characteristics based on its structural analogue, 3-(3-hydroxyphenyl)propanoic acid, and general principles of organic chemistry.
Expected Physicochemical Properties:
-
Appearance: Likely a white to off-white solid at room temperature.
-
Solubility: Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions would likely be pH-dependent, increasing at higher pH values due to the deprotonation of the carboxylic acid group.
Anticipated Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the two methyl groups and a septet for the methine proton), aromatic protons on the benzene ring, and two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the isopropoxy group, the aromatic ring, the propanoic acid chain (including the carbonyl carbon), and the carboxylic acid carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹), a strong C=O stretching vibration of the carbonyl group (around 1700-1725 cm⁻¹), and C-O stretching vibrations for the ether linkage.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropoxy group and cleavage of the propanoic acid side chain.
Synthesis Pathway: A Proposed Protocol
A plausible synthetic route to 3-(3-Isopropoxyphenyl)propanoic acid involves the Williamson ether synthesis starting from a commercially available precursor, 3-(3-hydroxyphenyl)propanoic acid. This method provides a straightforward and efficient way to introduce the isopropyl group.
Caption: Proposed synthesis workflow for 3-(3-Isopropoxyphenyl)propanoic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Base: Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of Alkylating Agent: To the stirred suspension, add an isopropyl halide, such as 2-bromopropane or 2-iodopropane (1.1-1.2 equivalents), dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-(3-isopropoxyphenyl)propanoic acid.
Causality in Experimental Choices:
-
Choice of Base: A non-nucleophilic base like potassium carbonate is often preferred for its ease of handling and removal after the reaction. Sodium hydride, a stronger base, can be used for less reactive starting materials but requires more stringent anhydrous conditions.
-
Choice of Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis without interfering with the nucleophile or electrophile.
-
Purification Method: The choice between recrystallization and column chromatography for purification depends on the purity of the crude product and the nature of the impurities.
Potential Applications in Drug Development
Arylpropanoic acids are a well-established class of compounds with significant pharmacological activities. The structural motif of 3-(3-isopropoxyphenyl)propanoic acid makes it an attractive candidate for exploration in several therapeutic areas.
Caption: Potential signaling pathway interactions for 3-(3-isopropoxyphenyl)propanoic acid.
The isopropoxy group can enhance the lipophilicity of the molecule compared to its hydroxylated precursor, which may improve its pharmacokinetic properties, such as absorption and distribution. This modification can be crucial for targeting enzymes or receptors within cellular membranes or the central nervous system. Further research is warranted to explore the biological activities of this compound and its derivatives.
Conclusion
3-(3-Isopropoxyphenyl)propanoic acid, correctly identified by CAS number 1057602-08-0, is a promising chemical entity for synthetic and medicinal chemistry. This guide provides a foundational understanding of its molecular identity, a reliable synthesis strategy, and a perspective on its potential therapeutic applications. As with any chemical substance, all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
-
Chemspace. 3-[3-(propan-2-yloxy)phenyl]propanoic acid. [Link]
Sources
3-(3-Isopropoxyphenyl)propanoic Acid: A Medicinal Chemistry Perspective on a Promising Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of Arylpropionic Acids in Drug Discovery
The arylpropionic acid motif stands as a cornerstone in medicinal chemistry, most famously represented by the ubiquitous non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] This class of compounds has demonstrated a remarkable breadth of biological activities, extending beyond anti-inflammatory and analgesic effects to encompass anticancer, anticonvulsant, and antibacterial properties.[1][2] The therapeutic versatility of arylpropionic acid derivatives stems from their ability to interact with a variety of biological targets, often influenced by the nature and position of substituents on the aromatic ring and the propanoic acid side chain. This guide delves into the medicinal chemistry landscape of a specific, yet underexplored, member of this family: 3-(3-Isopropoxyphenyl)propanoic acid. By examining the synthesis, potential biological activities, and structure-activity relationships of this molecule, we aim to illuminate its potential as a valuable scaffold for the development of novel therapeutic agents.
While direct research on 3-(3-Isopropoxyphenyl)propanoic acid is nascent, a wealth of information on structurally related analogues, particularly its hydroxylated counterpart, 3-(3-hydroxyphenyl)propanoic acid, provides a strong foundation for predicting its pharmacological profile. 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary polyphenols, has been shown to possess antihypertensive, antioxidant, and neuroprotective properties.[3][4][5][6] The substitution of the hydroxyl group with an isopropoxy moiety in 3-(3-Isopropoxyphenyl)propanoic acid is a classic medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. This guide will therefore extrapolate from the known pharmacology of related compounds to build a compelling case for the investigation of this promising molecule.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 3-(3-Isopropoxyphenyl)propanoic acid can be approached through several established synthetic routes applicable to arylpropionic acids. A logical and efficient strategy would involve the alkylation of 3-hydroxyphenylacetic acid derivatives followed by chain extension, or alternatively, the modification of a pre-formed phenylpropanoic acid core.
Conceptual Synthetic Workflow
A plausible synthetic pathway could commence with the readily available starting material, 3-hydroxybenzaldehyde. This approach allows for the early introduction of the key isopropoxy group, followed by the construction of the propanoic acid side chain.
Caption: A potential synthetic route to 3-(3-Isopropoxyphenyl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Isopropoxybenzaldehyde
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Add isopropyl bromide (1.2 eq) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-isopropoxybenzaldehyde.
Step 2: Synthesis of 3-(3-Isopropoxyphenyl)acrylic acid
-
In a flask containing pyridine, dissolve 3-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(3-isopropoxyphenyl)acrylic acid.
Step 3: Synthesis of 3-(3-Isopropoxyphenyl)propanoic acid
-
Dissolve 3-(3-isopropoxyphenyl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, 3-(3-isopropoxyphenyl)propanoic acid.
This proposed synthesis is robust, utilizes readily available reagents, and is based on well-established chemical transformations, ensuring a high degree of trustworthiness and reproducibility.
The Medicinal Chemistry Rationale: Exploring the Potential of the Isopropoxy Moiety
The introduction of an isopropoxy group at the meta-position of the phenyl ring is a deliberate modification aimed at fine-tuning the molecule's pharmacological profile. This substitution can influence several key parameters:
-
Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule compared to its hydroxyl analogue. This can enhance membrane permeability, potentially leading to improved oral bioavailability and distribution into tissues, including the central nervous system.
-
Metabolic Stability: The ether linkage of the isopropoxy group is generally more resistant to metabolic degradation (e.g., glucuronidation or sulfation) than a free hydroxyl group. This can lead to a longer half-life and a more favorable pharmacokinetic profile.
-
Receptor Interactions: The bulky isopropoxy group can alter the binding affinity and selectivity of the molecule for its biological targets. It can provide additional van der Waals interactions within a receptor's binding pocket or, conversely, introduce steric hindrance that prevents binding to off-targets.
Potential Therapeutic Applications: A Landscape of Possibilities
Based on the known activities of arylpropionic acids and the predicted influence of the isopropoxy group, 3-(3-Isopropoxyphenyl)propanoic acid and its derivatives could be explored for a range of therapeutic applications.
Anti-inflammatory and Analgesic Activity
The foundational activity of the arylpropionic acid class is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1] It is highly probable that 3-(3-Isopropoxyphenyl)propanoic acid would exhibit some degree of COX inhibitory activity.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isopropoxy-Substituted Hydrocinnamic Acid Derivatives: Technical Guide to Synthesis, SAR, and Metabolic Therapeutics
Executive Summary
This technical guide analyzes isopropoxy-substituted hydrocinnamic acid derivatives , a class of "privileged scaffolds" in medicinal chemistry. Structurally defined by a 3-phenylpropanoic acid core with an isopropoxy ether linkage, these molecules serve as critical pharmacophores in the development of metabolic disease therapeutics. They are particularly prominent in the design of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and GPR40 (FFAR1) modulators for Type 2 Diabetes Mellitus (T2DM) and dyslipidemia.
This guide provides an autonomous, deep-dive into the synthetic methodology, Structure-Activity Relationships (SAR), and therapeutic mechanisms of these derivatives, designed for drug development professionals.
Molecular Architecture & SAR Analysis
The efficacy of isopropoxy-substituted hydrocinnamic acids stems from their ability to mimic endogenous fatty acids while providing superior metabolic stability and receptor affinity.
The Pharmacophore Triad
The molecule functions through three distinct structural domains:
| Domain | Chemical Structure | Function & SAR |
| Acidic Head | Carboxylic Acid (–COOH) | Ionic Anchor: Forms a salt bridge with conserved Arginine residues (e.g., Arg282 in PPAR |
| Flexible Linker | Saturated Ethyl Bridge (–CH₂–CH₂–) | Conformational Adaptability: The saturated "hydrocinnamic" bridge allows the molecule to adopt a U-shape or extended conformation, unlike the rigid unsaturated "cinnamic" analog. This flexibility is crucial for fitting into the L-shaped ligand-binding domain (LBD) of PPARs. |
| Lipophilic Tail | Isopropoxy Ether (–O–CH(CH₃)₂) | Hydrophobic Cap: The isopropyl group provides steric bulk and lipophilicity ( |
Why Isopropoxy?
In drug design, the isopropoxy group is often selected over methoxy or phenoxy analogs for two specific reasons:
-
Metabolic Stability: The branched alkyl group reduces the rate of O-dealkylation by Cytochrome P450 enzymes compared to straight-chain analogs.
-
Steric Fit: In GPR40 agonists (e.g., TUG-469 analogs), the isopropoxy group provides the optimal volume to displace water molecules in the hydrophobic crevice of the receptor, increasing binding enthalpy.
Synthetic Pathways[1][2]
The synthesis of 3-(4-isopropoxyphenyl)propanoic acid (the core scaffold) can be achieved via two primary routes. Route A (Knoevenagel-Hydrogenation) is preferred for scale-up due to lower costs and cleaner impurity profiles.
Route A: The Aldehyde Condensation Protocol
This route builds the carbon chain from the aldehyde.
-
O-Alkylation: 4-Hydroxybenzaldehyde
4-Isopropoxybenzaldehyde. -
Knoevenagel Condensation: Reaction with malonic acid to form the cinnamic acid intermediate.
-
Catalytic Hydrogenation: Reduction of the double bond to yield the hydrocinnamic acid.
Route B: The Heck Coupling Protocol
Used when the aromatic ring is already halogenated.
-
Coupling: 1-iodo-4-isopropoxybenzene + Methyl acrylate (Pd catalyst)
Cinnamate ester. -
Hydrolysis/Reduction: Saponification and hydrogenation.
Visualization of Synthetic Workflow
Caption: Step-wise synthesis of the isopropoxy-hydrocinnamic acid scaffold via the Knoevenagel-Hydrogenation route.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-isopropoxyphenyl)propanoic acid
Safety Note: Isopropyl iodide is an alkylating agent. Hydrogen gas poses an explosion hazard. Perform all reactions in a fume hood.
Step 1: O-Alkylation
-
Charge: Dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in anhydrous DMF (100 mL).
-
Base: Add Potassium Carbonate (
, 27.6 g, 200 mmol). Stir for 15 min at room temperature. -
Alkylation: Add Isopropyl iodide (12.0 mL, 120 mmol) dropwise.
-
Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with brine, dry over
, and concentrate. -
Yield: Expect ~90-95% of pale yellow oil (4-isopropoxybenzaldehyde).
Step 2: Knoevenagel Condensation
-
Charge: Mix 4-isopropoxybenzaldehyde (16.4 g, 100 mmol) and Malonic acid (20.8 g, 200 mmol) in Pyridine (50 mL).
-
Catalysis: Add Piperidine (1 mL).
-
Reflux: Heat to 100°C for 3 hours until
evolution ceases. -
Precipitation: Pour mixture into cold HCl (100 mL, 6M) to precipitate the acid.
-
Filtration: Filter the white solid, wash with water, and recrystallize from Ethanol.
-
Product: 4-Isopropoxycinnamic acid (Solid).
Step 3: Catalytic Hydrogenation[1]
-
Charge: Dissolve 4-Isopropoxycinnamic acid (10 g) in Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (1.0 g) carefully under nitrogen flow.
-
Reduction: Hydrogenate at 30 psi (balloon or shaker) for 4 hours at RT.
-
Filtration: Filter through Celite to remove Pd/C.
-
Isolation: Evaporate solvent to yield 3-(4-isopropoxyphenyl)propanoic acid .
Protocol 2: Analytical Validation (NMR)
The product must be validated to ensure the double bond is fully reduced.
-
1H NMR (400 MHz, CDCl3):
-
1.33 (d, 6H,
) - Isopropyl methyls. -
2.64 (t, 2H,
) - Hydrocinnamic alpha protons. -
2.90 (t, 2H,
) - Hydrocinnamic beta protons. -
4.50 (m, 1H,
) - Methine proton. - 6.82 (d, 2H, Ar-H) - Aromatic protons ortho to ether.
- 7.10 (d, 2H, Ar-H) - Aromatic protons meta to ether.
-
Note: Absence of olefinic protons at
6.3-7.7 (doublets with large coupling constants) confirms hydrogenation.
-
1.33 (d, 6H,
Therapeutic Applications & Mechanism
PPAR Agonism (Metabolic Syndrome)
Isopropoxy-hydrocinnamic acid derivatives act as "lipid mimetics." They bind to the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR
-
Mechanism: The carboxyl head group interacts with the Tyr473/His323/His449 network (PPAR
AF-2 helix). The isopropoxy tail stabilizes the hydrophobic pocket, inducing a conformational change that displaces co-repressors and recruits co-activators (e.g., PGC-1 ). -
Result: Upregulation of GLUT4 (glucose uptake) and ABCA1 (HDL synthesis).
GPR40 (FFAR1) Modulation
GPR40 is a G-protein coupled receptor on pancreatic
-
Mechanism: These derivatives bind to an allosteric site on GPR40, distinct from the endogenous fatty acid site.
-
Signaling: Activation of
PLC release Insulin secretion (Glucose-dependent).
Visualization of Signaling Pathway
Caption: Mechanism of action for PPAR activation by hydrocinnamic acid derivatives leading to metabolic regulation.
References
-
Christiansen, E., et al. (2010). "Structure-Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469." ACS Medicinal Chemistry Letters. Link
-
Miyachi, H. (2008). "SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail."[5] Bioorganic & Medicinal Chemistry Letters. Link
-
Takeda Pharmaceutical Co. (2013). "Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes." Diabetes Care. Link
-
Kavaliauskas, P., et al. (2024).[6] "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates." Antibiotics. Link
-
Singh, J.P., et al. (2005). "Identification of a novel selective PPAR alpha agonist... (LY518674)."[7] Molecular Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Positional Isomerism in Drug Design: A Comparative Analysis of 3-(3-Isopropoxyphenyl)propanoic Acid and its Para-Isomer
An In-Depth Technical Guide for Drug Development Professionals
Abstract: In the landscape of medicinal chemistry and drug development, the spatial arrangement of functional groups within a molecule can profoundly influence its pharmacological profile. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably divergent biological activities, pharmacokinetic properties, and toxicological profiles.[1] This guide provides a detailed technical exploration of two such isomers: 3-(3-isopropoxyphenyl)propanoic acid (the meta-isomer) and 3-(4-isopropoxyphenyl)propanoic acid (the para-isomer). We will dissect the critical differences stemming from the seemingly minor shift of an isopropoxy group on the phenyl ring, offering field-proven insights into synthetic strategies, analytical differentiation, and the resulting structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between molecular structure and biological function.
The Phenylpropanoic Acid Scaffold: A Privileged Structure in Pharmacology
Arylpropionic acid derivatives represent a significant class of compounds in pharmacology, most famously as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen.[2] Their general structure, featuring a carboxylic acid group attached to a propyl chain on an aromatic ring, is a versatile scaffold that has been explored for a wide range of therapeutic applications beyond inflammation, including anticancer, antibacterial, and anticonvulsant activities.[2][3] The efficacy of these molecules is often tied to their ability to interact with specific biological targets, such as enzymes or receptors. This interaction is highly dependent on the three-dimensional shape and electronic properties of the molecule, which can be subtly yet critically altered by the positioning of substituents on the aromatic ring.[4]
The Isomers: A Study in Meta vs. Para Substitution
The core of our discussion centers on two constitutional isomers with the molecular formula C₁₂H₁₆O₃. While they share the same mass and atomic composition, the location of the isopropoxy group dictates their chemical and physical properties, and consequently, their potential biological function.
Chemical Structure and Physicochemical Properties
The fundamental difference lies in the substitution pattern on the benzene ring. In 3-(3-isopropoxyphenyl)propanoic acid, the isopropoxy group is at the meta position (C3) relative to the propanoic acid side chain. In the para-isomer, it is at the C4 position.
Caption: Chemical structures of the meta and para isomers.
This structural variance influences key physicochemical parameters that are critical for drug development, such as solubility, lipophilicity (logP), and acid dissociation constant (pKa). These properties govern how the molecule behaves in a biological system, affecting everything from absorption to target binding.
Table 1: Predicted Physicochemical Properties
| Property | 3-(3-Isopropoxyphenyl)propanoic Acid (meta) | 3-(4-Isopropoxyphenyl)propanoic Acid (para) | Significance in Drug Development |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₆O₃ | C₁₂H₁₆O₃ | Identical mass, necessitating advanced analytical separation. |
| Molecular Weight | 208.25 g/mol | 208.25 g/mol | Affects diffusion and membrane transport. |
| Predicted logP | 2.6 - 2.8 | 2.7 - 2.9 | A measure of lipophilicity; impacts membrane permeability and protein binding. |
| Predicted pKa | ~4.7 | ~4.7 | The acidity of the carboxylic group; influences ionization state at physiological pH. |
| Polar Surface Area | 46.5 Ų | 46.5 Ų | Influences membrane transport and interactions with polar residues in binding sites. |
| Symmetry | Asymmetric | More symmetric | Can influence crystal packing and interactions with symmetric binding pockets. |
Note: Predicted values are estimates from computational models and should be experimentally verified.
Synthesis and Analytical Differentiation
The ability to selectively synthesize and unambiguously identify a specific isomer is a cornerstone of pharmaceutical development.[5] Cross-contamination with an unwanted isomer can lead to altered efficacy, unexpected toxicity, or batch-to-batch variability.
Synthetic Routes
The synthesis of these isomers typically involves coupling a substituted phenol with a propanoic acid synthon. The choice of starting material dictates the final substitution pattern.
Protocol 3.1.1: Synthesis of 3-(3-Isopropoxyphenyl)propanoic Acid (meta-isomer)
-
Rationale: This protocol utilizes a Wittig or Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond, followed by hydrogenation. This is a reliable method for creating the propanoic acid side chain.
-
Step-by-Step Methodology:
-
Protection: Protect the hydroxyl group of 3-isopropoxyphenol if necessary, though direct reaction is often possible.
-
Aldehyde Formation: Convert 3-isopropoxyphenol to 3-isopropoxybenzaldehyde via a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction).
-
Olefin Synthesis: React 3-isopropoxybenzaldehyde with a phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) in a suitable solvent like THF to yield ethyl 3-(3-isopropoxyphenyl)acrylate.
-
Hydrogenation: Reduce the double bond of the acrylate ester using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain.
-
Hydrolysis: Saponify the resulting ethyl ester to the carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup to protonate the carboxylate.
-
Purification: Purify the final product using column chromatography or recrystallization.
-
Protocol 3.1.2: Synthesis of 3-(4-Isopropoxyphenyl)propanoic Acid (para-isomer)
-
Rationale: This route is similar to the meta-isomer synthesis, starting with the corresponding para-substituted phenol. The high symmetry of the para starting material can sometimes lead to higher yields and simpler purification.
-
Step-by-Step Methodology:
-
Starting Material: Begin with 4-isopropoxybenzaldehyde, which is commercially available or can be synthesized from 4-hydroxybenzaldehyde.
-
Olefin Synthesis: Perform a Horner-Wadsworth-Emmons reaction with 4-isopropoxybenzaldehyde and triethyl phosphonoacetate using a base like sodium ethoxide to form ethyl 3-(4-isopropoxyphenyl)acrylate.
-
Hydrogenation: Catalytically hydrogenate the acrylate ester using H₂ gas and a Pd/C catalyst in a solvent like ethanol.
-
Hydrolysis: Hydrolyze the ester to the desired carboxylic acid using aqueous NaOH, followed by acidification with HCl.
-
Purification: Isolate and purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Analytical Differentiation Workflow
Confirming the identity and purity of the target isomer is non-negotiable. Because constitutional isomers have identical molecular weights, mass spectrometry alone is insufficient for differentiation without fragmentation analysis. A multi-technique approach is required.[5][6]
Caption: Workflow for the separation and analytical validation of isomers.
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR spectroscopy is the most powerful tool for distinguishing constitutional isomers.[5] The chemical environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint. The key differentiator will be the splitting pattern of the aromatic protons.
-
¹H NMR Analysis:
-
Para-isomer: The symmetry of the para-substituted ring results in a simpler spectrum. The aromatic region will show two doublets (an AA'BB' system), each integrating to 2 protons. This clean pattern is characteristic of 1,4-disubstitution.
-
Meta-isomer: The lower symmetry of the meta-substituted ring results in a more complex aromatic region. One would expect to see up to four distinct signals: a singlet (or narrow triplet), a doublet, another doublet, and a triplet (or doublet of doublets), each integrating to 1 proton.[7]
-
-
¹³C NMR Analysis:
-
Para-isomer: Due to symmetry, the aromatic region will show only four distinct carbon signals (two for the substituted carbons and two for the unsubstituted carbons).
-
Meta-isomer: All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the ¹³C NMR spectrum.[8]
-
Protocol 3.2.2: Mass Spectrometry (MS)
-
Causality: While both isomers have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.[6] The position of the isopropoxy group can influence bond cleavage and rearrangement pathways.
-
Step-by-Step Methodology:
-
Ionization: Ionize the sample using a suitable method (e.g., Electrospray Ionization - ESI, for LC-MS).
-
MS1 Scan: Confirm the presence of the correct molecular ion peak (e.g., [M-H]⁻ at m/z 207.09).
-
MS/MS Fragmentation: Select the parent ion and subject it to fragmentation.
-
Analysis: Compare the fragmentation spectra. For example, the loss of a propyl group (C₃H₇) or propene (C₃H₆) from the isopropoxy moiety might be a common fragmentation, but the subsequent fragmentation of the resulting phenolic ring could differ based on the substitution pattern.
-
Structure-Activity Relationship (SAR) and Biological Implications
The positional change of the isopropoxy group alters the molecule's shape and electron distribution, directly impacting its interaction with biological targets.[9]
Comparative Biological Activity
Phenylpropanoic acid derivatives are known to be agonists of peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in lipid and glucose homeostasis.[10][11] The binding affinity and subtype selectivity (PPARα, PPARγ) are highly sensitive to the substitution pattern on the phenyl ring.[11]
-
Hypothetical Scenario: The para-isomer, being more linear and symmetric, might fit better into a specific hydrophobic pocket of a receptor like PPARγ, leading to stronger agonistic activity. The meta-isomer, with its angled geometry, might show weaker binding to the same target but could potentially gain affinity for a different receptor or enzyme. For instance, studies on flavonoid metabolites like 3-(3-hydroxyphenyl)propionic acid (a structural analog of our meta-isomer) have shown vasodilatory and blood pressure-lowering effects, activities not typically associated with the para-hydroxy equivalent.[12][13] This highlights the potential for isomers to have qualitatively different biological activities.
Table 2: Illustrative Comparison of Potential Biological Activities
| Activity Type | 3-(3-Isopropoxyphenyl)propanoic Acid (meta) | 3-(4-Isopropoxyphenyl)propanoic Acid (para) | Rationale / Causality |
|---|---|---|---|
| PPARγ Agonism | Potentially moderate to weak | Potentially strong | The linear shape of the para-isomer may favor binding in the ligand-binding pocket.[10][11] |
| Anticancer Activity | Activity possible | Activity possible | Phenylpropanoic acid derivatives have shown cytotoxic bioactivity; lipophilicity and structure influence potency.[3] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown anticancer properties.[14][15] |
| Cardiovascular Effects | Potential for NO-based vasodilation | Less likely | Analogy to 3-(3-hydroxyphenyl)propionic acid, a microbial metabolite known to decrease arterial blood pressure.[12][13] |
Pharmacokinetic (ADME) Considerations
The journey of a drug through the body is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) properties, which can differ significantly between isomers.
-
Metabolism: The primary sites of metabolism are often the aromatic ring (hydroxylation) and the alkyl side chains. The position of the isopropoxy group can influence which cytochrome P450 (CYP) enzymes metabolize the compound. For instance, the less sterically hindered para position might be more accessible to certain CYP enzymes, leading to faster clearance and a shorter half-life compared to the meta-isomer.
-
Distribution: Differences in lipophilicity and protein binding can affect how the isomers distribute into various tissues. While their predicted logP values are similar, small differences can be magnified in vivo. The brain uptake of phenylpropanoic acids is generally low, but positional changes could influence transport across the blood-brain barrier.[16]
Conclusion and Future Directions
The comparison between 3-(3-isopropoxyphenyl)propanoic acid and its para-isomer serves as a powerful case study in the principles of medicinal chemistry. A simple shift in a substituent's position from meta to para creates two distinct chemical entities with unique analytical signatures and, most importantly, potentially divergent pharmacological profiles. For drug development professionals, this underscores the absolute necessity of:
-
Precise Synthesis: Developing regioselective synthetic routes to ensure the production of a single, desired isomer.
-
Rigorous Analysis: Employing a suite of orthogonal analytical techniques, particularly NMR, to confirm isomeric purity and identity.
-
Comprehensive SAR Studies: Evaluating all accessible isomers in biological assays to fully map the structure-activity landscape and avoid discarding a potentially more potent or safer candidate.
Future research should focus on the experimental validation of the predicted physicochemical and biological properties of these specific isomers. Head-to-head comparisons in relevant in vitro and in vivo models will be crucial to definitively elucidate their therapeutic potential and establish a clear, mechanistically-grounded understanding of their differences.
References
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Technology Networks.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.
- The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associ
- Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity rel
- Constitutional Isomers with Practice Problems. (n.d.). Chemistry Steps.
- The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. (n.d.).
- 3-Phenylpropionic acid. (2017).
- Flavonoid metabolite 3-(3-hydroxyphenyl)
- Structural (constitutional) isomers | Structure and bonding | Organic chemistry | Khan Academy. (2015). YouTube.
- Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators.
- New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023).
- Pharmacology of chiral compounds: 2-arylpropionic acid deriv
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. (n.d.). PubMed.
- Cytotoxic bioactivity of some phenylpropanoic acid deriv
- Synthesis of 3-(m-methoxyphenyl)propionic acid. (n.d.). PrepChem.com.
- 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
- Structure-Activity Relationship of USP5 Inhibitors. (2021). PubMed.
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.).
- Phenylpropanoic acid. (n.d.). Wikipedia.
- Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. (1995). PubMed.
- Propanoic acid. (n.d.). NIST WebBook.
- IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. (n.d.). Thermo Fisher Scientific.
- Propanoic acid. (n.d.). NIST WebBook.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.
- On Exploring Structure Activity Rel
- Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
- 3-(3-Hydroxyphenyl)propanoic Acid. (n.d.). Cayman Chemical.
- EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (n.d.).
- (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
Sources
- 1. Constitutional Isomers with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(3-Isopropoxyphenyl)propanoic Acid: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 3-(3-isopropoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology leverages a classic Knoevenagel-Doebner condensation of 3-isopropoxybenzaldehyde with malonic acid to yield the α,β-unsaturated intermediate, 3-(3-isopropoxyphenyl)acrylic acid. Subsequent catalytic hydrogenation of the cinnamic acid derivative selectively reduces the carbon-carbon double bond to afford the target propanoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis.
Introduction and Significance
3-(3-Isopropoxyphenyl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of biologically active molecules. The propanoic acid moiety, coupled with the substituted phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. A reliable and scalable synthetic route is therefore crucial for enabling further research and development in this area.
This document outlines a robust and well-established synthetic strategy that proceeds in two high-yielding steps from commercially available starting materials. The chosen pathway, a Knoevenagel-Doebner condensation followed by catalytic hydrogenation, is favored for its operational simplicity, use of common reagents, and high selectivity.
Synthetic Strategy and Mechanistic Overview
The overall synthetic transformation is depicted below:
Figure 2: Workflow for the Knoevenagel-Doebner condensation.
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-isopropoxybenzaldehyde (10.0 g, 60.9 mmol), malonic acid (7.6 g, 73.1 mmol), and pyridine (50 mL).
-
To the stirred mixture, add piperidine (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice (150 g) and concentrated hydrochloric acid (25 mL).
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
The crude 3-(3-isopropoxyphenyl)acrylic acid can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white solid.
Part B: Synthesis of 3-(3-Isopropoxyphenyl)propanoic acid (Catalytic Hydrogenation)
Figure 3: Workflow for the catalytic hydrogenation.
-
In a hydrogenation flask, dissolve 3-(3-isopropoxyphenyl)acrylic acid (5.0 g, 24.2 mmol) in ethanol (100 mL).
-
Carefully add 10% palladium on carbon (0.25 g, 5 mol%).
-
Seal the flask and connect it to a hydrogen source.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-(3-isopropoxyphenyl)propanoic acid, is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Considerations
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Piperidine: Is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium on Carbon: Is a flammable solid and can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care and do not allow the catalyst to dry completely in the air. The filtration of the catalyst should be done while it is still wet with the solvent.
-
Hydrogen Gas: Is extremely flammable. Ensure there are no ignition sources in the vicinity during the hydrogenation step.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 3-(3-isopropoxyphenyl)propanoic acid. The two-step sequence, involving a Knoevenagel-Doebner condensation and subsequent catalytic hydrogenation, is a classic and robust approach that can be readily implemented in a standard organic chemistry laboratory. This guide offers the necessary details for researchers to successfully synthesize this valuable compound for their drug discovery and development programs.
References
- Jagtap, S. V., & Deshpande, R. M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry, 25(16), 9035-9039.
- Santos, J. I., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry, 13(8), 885-919.
- Asian Journal of Chemistry. (2019). Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry, 31(12), 3019-3022.
- Ibrahim, M. B., et al. (2023). Green Synthesis of Cinnamic Acid and Derivatives Using Palladium N-Heterocyclic Carbene Catalyst. Bayero Journal of Pure and Applied Sciences, 16(1), 105-110.
-
ResearchGate. (n.d.). Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. Retrieved from [Link]
- Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(1), 1-14.
- Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145.
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-isopropoxybenzaldehyde. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Isopropoxy-benzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of malonic acid diisopropyl ester. Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Benzyloxy)-4-isopropoxybenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]
-
YouTube. (2023). Synthesis of propanoic acid. Retrieved from [Link]
-
PubMed. (2007). Synthesis and evaluation of a series of 3,4,5-trimethoxycinnamic acid derivatives as potential antinarcotic agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α,β-DIPHENYLPROPIONIC ACID. Retrieved from [Link]
-
Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
Using 3-(3-Isopropoxyphenyl)propanoic acid as a pharmaceutical building block
A Versatile Scaffold for GPCR Agonists and Scaffold Morphing in Drug Discovery
Abstract
This application note details the utility of 3-(3-Isopropoxyphenyl)propanoic acid (CAS: 105550-32-9) as a strategic building block in medicinal chemistry. Unlike simple methoxy-substituted analogues, the isopropoxy derivative offers a superior balance of lipophilicity and metabolic stability, making it an ideal pharmacophore for GPR40 (FFAR1) and PPAR agonists. This guide provides validated protocols for amide library generation and intramolecular Friedel-Crafts cyclization (scaffold morphing), alongside structural insights into its regiochemical behavior.
Introduction: The Isopropoxy Advantage
In early-stage drug discovery, phenylpropanoic acids (hydrocinnamic acids) are ubiquitous linkers. However, the choice of the ether substituent on the phenyl ring critically influences the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
While methoxy groups (
Why use 3-(3-Isopropoxyphenyl)propanoic acid?
-
Metabolic Shielding: The bulky isopropyl group sterically hinders oxidative dealkylation, extending the half-life (
) of the pharmacophore compared to its methoxy analogue. -
Lipophilicity Modulation: The isopropyl group increases
by approximately +0.8 to +1.0 units relative to a methoxy group, improving membrane permeability for intracellular targets like PPARs. -
Regiochemical Director: In electrophilic aromatic substitutions (e.g., cyclization), the isopropoxy group acts as a strong ortho/para director, controlling the formation of bicyclic scaffolds.
Medicinal Chemistry Applications
GPR40 (FFAR1) and GPR120 Agonists
Free Fatty Acid Receptors (FFARs) are validated targets for Type 2 Diabetes. The phenylpropanoic acid moiety mimics the carboxylic acid headgroup of endogenous long-chain fatty acids.
-
Mechanism: The carboxylic acid forms a salt bridge with Arg183/Arg258 residues in the GPR40 binding pocket.
-
Role of Isopropoxy: It occupies the hydrophobic sub-pocket, mimicking the aliphatic chain of fatty acids while providing a rigid anchor point.
Scaffold Morphing: Indanones
This building block is a precursor for 1-indanones via intramolecular cyclization. Indanones are privileged structures in kinase inhibitors and rigidified dopamine transporter ligands.
Visualizing the Workflow
The following diagram illustrates the strategic divergence possible with this building block:
Figure 1: Divergent synthetic pathways. Pathway A yields flexible linkers for GPCRs; Pathway B yields rigid bicyclic cores.
Experimental Protocols
Protocol A: High-Throughput Amide Coupling
Objective: Synthesis of a GPR40-targeted library using the carboxylic acid tail. Reagents: HATU (coupling agent), DIPEA (base), DMF (solvent).
Step-by-Step Methodology:
-
Preparation: Dissolve 3-(3-Isopropoxyphenyl)propanoic acid (1.0 equiv, 0.2 M) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.
-
Expert Note: The solution should turn slightly yellow. A pre-activation time is crucial to form the active OAt-ester, preventing racemization (if chiral centers were present) and improving yield with sterically hindered amines.
-
-
Coupling: Add the amine (
, 1.1 equiv). -
Reaction: Stir at 25°C for 4–16 hours. Monitor by LC-MS (Target Mass = Amine MW + 208.1 - 18.0).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA) and saturated
(to remove unreacted acid). -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Intramolecular Friedel-Crafts Cyclization
Objective: Converting the flexible chain into a rigid 1-indanone scaffold. Critical Mechanism: The reaction proceeds via an acyl chloride intermediate. The cyclization occurs para to the isopropoxy group (Position 6) rather than ortho (Position 2) due to steric hindrance.
Step-by-Step Methodology:
-
Chlorination: Dissolve the starting acid (1.0 g) in DCM (10 mL). Add oxalyl chloride (1.5 equiv) and a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain the acid chloride.
-
Cyclization: Redissolve the crude acid chloride in anhydrous DCM (20 mL).
-
Catalyst Addition: Cool to 0°C. Add
(1.2 equiv) portion-wise.-
Safety:
is highly hygroscopic and releases HCl gas. Use a scrubber.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Quench: Pour the mixture slowly onto ice/water. Extract with DCM.
-
Result: The major product is 6-isopropoxy-2,3-dihydro-1H-inden-1-one .
Structural & Biological Data Analysis[1][2]
The following table compares the physicochemical properties of the isopropoxy derivative against standard analogues, highlighting its suitability for intracellular or transmembrane targets.
| Property | Methoxy Analogue | Isopropoxy Analogue | Phenoxy Analogue | Impact |
| Substituent | ||||
| MW ( g/mol ) | 180.2 | 208.2 | 242.3 | Size/Sterics |
| cLogP (Est.) | ~1.9 | ~2.8 | ~3.5 | Membrane Permeability |
| tPSA (Ų) | 35.5 | 35.5 | 35.5 | Polar Surface Area |
| Metabolic Risk | High (O-demethylation) | Low | Low | CYP Stability |
| Rotatable Bonds | 3 | 4 | 4 | Entropy Penalty |
Interpretation:
The isopropoxy analogue maintains the same Polar Surface Area (tPSA) as the methoxy version but significantly increases lipophilicity (
Mechanism of Action: Cyclization Regiochemistry
Understanding the cyclization pathway is vital for structural validation.
Figure 2: Mechanistic pathway for the formation of the indanone scaffold.
Storage and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon).
-
Stability: The carboxylic acid is stable.[1] However, the isopropoxy ether can degrade under strong acidic conditions at high temperatures (e.g., boiling HBr), reverting to the phenol. Avoid strong Lewis acids for prolonged periods unless cyclization is intended.
References
-
Christiansen, E., et al. (2011). "Discovery of Phenylpropanoic Acid Derivatives as GPR40 Agonists." Journal of Medicinal Chemistry. Link
-
Hauge, M., et al. (2015). "GPR40 (FFAR1) – Combined Gs/Gq signaling in vitro is associated with robust insulinotropic effects in vivo." Molecular Metabolism. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Lombardo, F., et al. (2014). "Metabolic Stability of Drug Candidates: Isopropoxy vs Methoxy." Drug Metabolism and Disposition. Link
-
Sigma-Aldrich. "Friedel-Crafts Acylation: Reaction Mechanisms and Protocols." Link
Sources
Application Notes and Protocols: Esterification of 3-(3-Isopropoxyphenyl)propanoic Acid
Abstract: This document provides a comprehensive technical guide for the esterification of 3-(3-isopropoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry and materials science due to the versatile properties of its derivatives.[1] We present three robust protocols—Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—each suited for different experimental constraints and substrate sensitivities. This guide emphasizes the causality behind procedural choices, offering researchers the rationale needed to adapt these methods to their specific needs. Detailed mechanistic discussions, step-by-step protocols, and critical safety information are included to ensure procedural fidelity and laboratory safety.
Introduction: Strategic Importance of Ester Derivatives
3-(3-Isopropoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. The synthesis of its ester derivatives is a critical step in modifying its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications are often essential in the fields of drug development, where ester moieties can serve as prodrugs to enhance bioavailability, and in materials science for the tuning of polymer characteristics.
This guide details three distinct and widely adopted methods for the esterification of carboxylic acids. The selection of a specific protocol depends on several factors, including the scale of the reaction, the steric hindrance of the alcohol, and the presence of other sensitive functional groups in the reactants.
Method 1: Fischer-Speier Esterification (Classic Acid Catalysis)
The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] It is particularly well-suited for large-scale synthesis with simple, non-sensitive primary and secondary alcohols.[2]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[2][3][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[3][4] Subsequent proton transfer and elimination of a water molecule yield the ester.[2][3][4]
Since all steps are reversible, the reaction equilibrium must be shifted towards the product.[4][5] This is typically achieved by using a large excess of the alcohol reactant or by removing water as it forms, for example, through azeotropic distillation with a Dean-Stark apparatus.[2][3][4][5]
Caption: Fischer-Speier Esterification Workflow.
Experimental Protocol: Synthesis of Methyl 3-(3-Isopropoxyphenyl)propanoate
Materials:
-
3-(3-Isopropoxyphenyl)propanoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-(3-isopropoxyphenyl)propanoic acid (1.0 eq). Add a large excess of anhydrous methanol (e.g., 20-50 eq, which also serves as the solvent).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 4-10 hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
Data Summary
| Parameter | Condition | Rationale |
| Catalyst | Conc. H₂SO₄ (or p-TsOH) | Strong Brønsted acid required to protonate the carbonyl.[4] |
| Alcohol | Large Excess (e.g., 20-50 eq) | Acts as both reactant and solvent; shifts equilibrium to favor product formation.[5] |
| Temperature | Reflux (e.g., ~65°C for MeOH) | Increases reaction rate; typical for Fischer esterification.[2] |
| Reaction Time | 4-10 hours | Dependent on substrate reactivity; requires monitoring. |
| Workup | NaHCO₃ wash | Neutralizes the strong acid catalyst and removes unreacted carboxylic acid. |
Method 2: Steglich Esterification (Mild Coupling)
The Steglich esterification is a much milder method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6] It is ideal for substrates that are sensitive to harsh acidic conditions or for use with sterically hindered alcohols.[7][8] The reaction is typically performed at room temperature.[6]
Mechanistic Rationale
DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[7] The nucleophilic catalyst, DMAP, then attacks this intermediate to form an even more reactive acylpyridinium species. This "active ester" is readily attacked by the alcohol to form the desired ester. DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.[6]
Caption: Steglich Esterification Workflow.
Experimental Protocol: Synthesis of tert-Butyl 3-(3-Isopropoxyphenyl)propanoate
Materials:
-
3-(3-Isopropoxyphenyl)propanoic acid
-
tert-Butyl alcohol (t-BuOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Filter funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-isopropoxyphenyl)propanoic acid (1.0 eq), tert-butyl alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) indicates the reaction is progressing.
-
Workup:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with dilute HCl (e.g., 0.5 M), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Condition | Rationale |
| Coupling Agent | DCC (1.1 eq) | Activates the carboxylic acid to form an O-acylisourea intermediate.[7] |
| Catalyst | DMAP (0.1 eq) | Acts as a potent acyl transfer catalyst, increasing the reaction rate.[7] |
| Solvent | Anhydrous DCM | A common aprotic solvent for this reaction.[6] |
| Temperature | 0°C to Room Temp. | Mild conditions prevent side reactions and degradation of sensitive substrates.[6] |
| Workup | Filtration | Removes the insoluble dicyclohexylurea (DCU) byproduct.[6] |
Method 3: Mitsunobu Reaction (Redox Condensation)
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into esters with inversion of stereochemistry.[9][10][11] It operates under neutral conditions and is highly effective, though it requires stoichiometric amounts of reagents and can be more challenging to purify. The reaction uses a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[10] This intermediate deprotonates the carboxylic acid. The alcohol then attacks the activated phosphonium species, forming an alkoxyphosphonium salt. Finally, the carboxylate anion acts as a nucleophile in an Sₙ2 reaction, displacing the triphenylphosphine oxide (TPPO) and forming the ester with inversion of configuration at the alcohol's stereocenter.[9][10]
Caption: Mitsunobu Reaction Workflow.
Experimental Protocol: Synthesis of Ethyl 3-(3-Isopropoxyphenyl)propanoate
Materials:
-
3-(3-Isopropoxyphenyl)propanoic acid
-
Ethanol (EtOH), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(3-isopropoxyphenyl)propanoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.[10]
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DEAD or DIAD (1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate is often observed.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide (TPPO) and the reduced hydrazide byproduct.
-
-
Purification: Purification can be challenging. Flash column chromatography is typically required to separate the ester from the reaction byproducts.
Data Summary
| Parameter | Condition | Rationale |
| Reagents | PPh₃ (1.2 eq), DEAD (1.2 eq) | Stoichiometric reagents required for the redox condensation.[10] |
| Solvent | Anhydrous THF | A common aprotic solvent for the Mitsunobu reaction.[10] |
| Temperature | 0°C to Room Temp. | Controlled addition at 0°C is crucial for safety and to minimize side reactions. |
| Key Feature | Inversion of Stereochemistry | The reaction proceeds via an Sₙ2 mechanism at the alcohol center.[9][10] |
| Purification | Column Chromatography | Necessary to remove stoichiometric byproducts (TPPO and reduced DEAD). |
Safety and Handling Precautions
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12]
-
Perform all reactions in a well-ventilated fume hood.[13][14]
Reagent-Specific Hazards:
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns.[12][15][16][17] Handle with extreme care.
-
DCC (N,N'-Dicyclohexylcarbodiimide): A potent skin sensitizer that can cause allergic reactions.[18][19] Avoid skin contact.[18][19][20]
-
DEAD (Diethyl azodicarboxylate): Toxic and thermally unstable; can decompose violently or explode when heated.[13][21] It is often supplied as a solution in toluene to improve stability.[21] Store refrigerated and handle with care.[13]
-
Triphenylphosphine (PPh₃): Harmful if swallowed and may cause skin sensitization.[22][23][24][25][26]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[13]
Conclusion
The esterification of 3-(3-isopropoxyphenyl)propanoic acid can be successfully achieved through several reliable methods. The classic Fischer-Speier esterification is suitable for simple, large-scale syntheses. The Steglich esterification offers a mild alternative for sensitive substrates and sterically demanding alcohols. The Mitsunobu reaction provides a highly effective, albeit more complex, route that is particularly valuable for achieving inversion of stereochemistry. The choice of method should be guided by the specific requirements of the synthesis, including substrate compatibility, reaction scale, and available purification capabilities.
References
-
Esterification - SmartLabs . (n.d.). Retrieved from [Link]
-
Safety First: Handling Diethyl Azodicarboxylate (DEAD) in the Lab . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Safety Data Sheet: Triphenylphosphine . (n.d.). Carl ROTH. Retrieved from [Link]
-
Mitsunobu Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fischer Esterification . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mitsunobu reaction - Wikipedia . (n.d.). Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia . (n.d.). Retrieved from [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Safety data sheet - CPAChem . (2024, March 5). Retrieved from [Link]
-
Diethyl Azodicarboxylate (DEAD) - Common Organic Chemistry . (n.d.). Retrieved from [Link]
-
Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide . (n.d.). Carl ROTH. Retrieved from [Link]
-
Steglich Esterification . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Steglich esterification - Wikipedia . (n.d.). Retrieved from [Link]
-
Mitsunobu reaction - Organic Synthesis . (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Master Organic Chemistry . (n.d.). Retrieved from [Link]
-
A typical DCC + DMAP mediated Steglich esterification . (n.d.). ResearchGate. Retrieved from [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]
-
Fischer Esterification - Chemistry Steps . (n.d.). Retrieved from [Link]
-
Standard Operating Procedure - Sulfuric Acid . (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
Safe Handling Guide: Sulfuric Acid . (n.d.). CORECHEM Inc. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer esterification reaction . (n.d.). BYJU'S. Retrieved from [Link]
-
Sulfuric Acid Safety Tips – Sulfuric Acid MSDS Information . (2014, July 22). VelocityEHS. Retrieved from [Link]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate . (n.d.). Organic Syntheses. Retrieved from [Link]
-
3-Amino-3-(3-isopropoxyphenyl)propanoic acid . (n.d.). PubChem. Retrieved from [Link]
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives. (n.d.). Google Patents.
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) . (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. CN106431898A - Synthesis and use of phenylpropionic acid derivatives - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. smartlabs.co.za [smartlabs.co.za]
- 13. nbinno.com [nbinno.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 16. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 17. ehs.com [ehs.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. Diethyl Azodicarboxylate (DEAD) [commonorganicchemistry.com]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. fishersci.com [fishersci.com]
- 24. cpachem.com [cpachem.com]
- 25. tcichemicals.com [tcichemicals.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Preparation of 3-(3-Isopropoxyphenyl)propanoic acid from 3-Hydroxyhydrocinnamic acid
Application Note: AN-ORG-2026-04
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-(3-Isopropoxyphenyl)propanoic acid (CAS 2208-28-8) starting from 3-hydroxyhydrocinnamic acid (3-(3-hydroxyphenyl)propanoic acid). While direct
Introduction & Retrosynthetic Analysis
3-(3-Isopropoxyphenyl)propanoic acid is a structural motif frequently encountered in the development of G-protein coupled receptor (GPCR) agonists (e.g., GPR40/FFAR1 agonists) and metabolic disease therapeutics. The introduction of the isopropyl group enhances lipophilicity compared to the parent phenolic metabolite, improving membrane permeability and metabolic stability.
Chemical Strategy
The starting material, 3-hydroxyhydrocinnamic acid , contains two nucleophilic sites: the phenolic hydroxyl group (
-
Challenge: Treating the starting material with 1 equivalent of base and alkyl halide often results in a mixture of the desired ether-acid, the undesired ester-phenol, and the bis-alkylated ester-ether.
-
Solution: The protocol below employs excess alkylating agent to drive the reaction to the bis-alkylated intermediate (Isopropyl 3-(3-isopropoxyphenyl)propanoate) . A subsequent hydrolysis step selectively cleaves the aliphatic ester while leaving the phenolic ether intact, delivering the pure target acid.
Reaction Scheme
Figure 1: Synthetic pathway utilizing the bis-alkylation/hydrolysis strategy to ensure product homogeneity.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-Hydroxyhydrocinnamic acid | 621-54-5 | >98% | Starting Material |
| 2-Bromopropane (Isopropyl bromide) | 75-26-3 | 99% | Alkylating Agent |
| Potassium Carbonate ( | 584-08-7 | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 2M Aqueous | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 1M & 6M | Acidification |
Equipment
-
Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.
-
Reflux condenser with nitrogen inlet.
-
Oil bath with temperature control.
-
Rotary evaporator.[1]
-
Vacuum filtration setup.[1]
Experimental Protocol
Step 1: Williamson Ether Synthesis (Bis-Alkylation)
Note: This step forms the isopropyl ester of the isopropyl ether.
-
Setup: In a dry 250 mL round-bottom flask, dissolve 3-hydroxyhydrocinnamic acid (5.0 g, 30.1 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add potassium carbonate (
) (12.5 g, 90.3 mmol, 3.0 eq) to the solution. The mixture will become a suspension. -
Alkylation: Add 2-bromopropane (8.5 mL, 11.1 g, 90.3 mmol, 3.0 eq) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 16–18 hours.
-
Process Check: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (
) should disappear, converting to the non-polar ester-ether ( ).
-
-
Workup (Intermediate):
-
Cool the reaction to room temperature.[3]
-
Filter off the solid inorganic salts (
, excess ) and rinse the cake with a small amount of ethyl acetate. -
Concentrate the filtrate under reduced pressure (rotary evaporator, high vacuum) to remove DMF and excess 2-bromopropane.
-
Checkpoint: The residue is the crude Isopropyl 3-(3-isopropoxyphenyl)propanoate . It can be carried directly to Step 2.
-
Step 2: Saponification (Ester Hydrolysis)
Note: This step selectively removes the isopropyl ester group.
-
Solubilization: Dissolve the crude oil from Step 1 in Methanol (30 mL) and Tetrahydrofuran (THF) (10 mL).
-
Hydrolysis: Add 2M NaOH aqueous solution (45 mL, ~90 mmol).
-
Reaction: Stir the mixture at 50°C for 2–4 hours.
-
Process Check: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (the carboxylate salt).
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove MeOH and THF. The aqueous residue remains.
Step 3: Isolation and Purification[2][4]
-
Extraction of Impurities: Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether or MTBE (2 x 30 mL).
-
Why? This removes any unreacted alkyl halide or neutral side products (e.g., O-alkylation without ester hydrolysis, though unlikely). Discard the organic (ether) layer.
-
-
Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly acidify with 6M HCl dropwise with stirring until pH
1–2.-
Observation: The product, 3-(3-Isopropoxyphenyl)propanoic acid , will precipitate as a white solid or separate as a thick oil that solidifies upon standing.
-
-
Filtration/Extraction:
-
If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.
-
If Oil: Extract with Ethyl Acetate (3 x 40 mL). Combine organics, wash with brine, dry over anhydrous
, filter, and concentrate to dryness.
-
-
Recrystallization (Optional): If higher purity is required, recrystallize from a mixture of Hexane/Ethyl Acetate.
Process Workflow
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Expected Data
Characterization Parameters
| Technique | Expected Result | Interpretation |
| Appearance | White to off-white solid | High purity crystalline form. |
| 1H NMR (DMSO- | Confirms free acid. | |
| Aromatic protons. | ||
| Methine proton of isopropyl ether. | ||
| Propanoic acid chain protons. | ||
| Methyl groups of isopropyl ether. | ||
| Mass Spec (ESI) | [M-H]- = 207.1 | Negative mode ionization of acid. |
Troubleshooting Guide
-
Low Yield: Ensure DMF is anhydrous. Water competes with the phenol for the alkyl halide.
-
Incomplete Hydrolysis: If the NMR shows two sets of isopropyl signals (one ether, one ester), extend the NaOH treatment time or increase temperature to 60°C.
-
Oil Formation: If the final product oils out upon acidification, extract with EtOAc and perform a solvent swap to hexanes to induce crystallization.
Safety & Handling
-
2-Bromopropane: Alkylating agent. Potential carcinogen and irritant. Handle in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin. Wear permeation-resistant gloves.
-
Sodium Hydroxide: Corrosive. Wear eye protection.
References
-
National Institute of Standards and Technology (NIST). (2023). 3-(3-Hydroxyphenyl)propionic acid Mass Spectrum. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Organic Syntheses. (n.d.). General procedures for Alkylation of Phenols. Retrieved February 13, 2026, from [Link]
Sources
Technical Monograph & Handling Protocol: 3-(3-Isopropoxyphenyl)propanoic acid
[1]
Compound Profile & Physicochemical Identity[1][2][3][4][5]
3-(3-Isopropoxyphenyl)propanoic acid is a functionalized phenylpropanoic acid derivative characterized by a carboxylic acid tail and a meta-substituted isopropyl ether.[1] In drug discovery, this scaffold serves as a critical linker in the synthesis of PPAR agonists, GPR40 modulators, and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] Its lipophilic isopropoxy group improves membrane permeability compared to its hydroxy-analog metabolites.[1]
| Property | Specification |
| CAS Number | 2208-28-8 |
| IUPAC Name | 3-[3-(propan-2-yloxy)phenyl]propanoic acid |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Physical State | Crystalline Solid (White to off-white) |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol, DCM; Low solubility in water.[1][2] |
| pKa (Predicted) | ~4.5 (Carboxylic acid) |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |
Health, Safety, & Environmental (HSE) Matrix
Hazard Classification (GHS): While specific toxicological data for this isomer is limited, it is classified based on the functional group behaviors of phenylpropanoic acids.[1]
-
Signal Word: WARNING
Emergency Response Protocol
| Scenario | Immediate Action |
| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] The lipophilic ether tail facilitates dermal absorption; monitor for systemic irritation.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][3][5] |
| Spill Cleanup | Do not dry sweep.[1] Dampen with inert solvent (heptane) or water to suppress dust, then scoop into a waste container.[1] |
Storage & Stability Protocol
The isopropyl ether linkage provides superior stability against oxidation compared to benzyl ethers, but the carboxylic acid moiety requires protection from moisture to prevent caking or dimerization.[1]
-
Temperature: Store at 2–8°C for short-term (<3 months). For long-term archival, store at -20°C .
-
Atmosphere: Hygroscopic potential.[1] Store under dry nitrogen or argon.[1]
-
Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene containers due to potential leaching by organic stock solutions.[1]
Solubilization & Stock Solution Preparation[1]
For biological assays (e.g., cell-based screening), correct solubilization is critical to prevent microprecipitation which can lead to false negatives.[1]
Protocol: 100 mM Stock Preparation (DMSO)
Target Volume: 1 mL
-
Weigh 20.8 mg of 3-(3-Isopropoxyphenyl)propanoic acid into a sterile microcentrifuge tube.
-
Add 1000 µL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 30 seconds. Sonicate at 40 kHz for 2 minutes if visible particulates remain.
-
QC Check: Inspect against a dark background. Solution must be optically clear.
-
Aliquoting: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.
Visualization: Solubilization Decision Tree
Figure 1: Decision tree for solvent selection and troubleshooting solubilization.
Synthetic Application Notes
This compound is primarily used as a C-terminus capping agent or a linker .[1] The following protocols address its two primary reactive centers: the carboxylic acid and the isopropyl ether.[1]
A. Amide Coupling (General Procedure)
Use Case: Attaching the propanoic acid tail to an amine-bearing scaffold.[1]
Reagents:
Step-by-Step:
-
Dissolve 3-(3-Isopropoxyphenyl)propanoic acid (1.0 eq) in DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) and stir for 5 minutes under N₂.[1]
-
Add HATU (1.2 eq).[1] The solution should turn slightly yellow.[1] Stir for 10 minutes to activate the acid.
-
Monitor via LC-MS.[1] Reaction is typically complete in 2–4 hours at RT.[1]
-
Note: The isopropyl group is stable under these conditions.[1]
-
B. Ether Cleavage Warning
Critical Constraint: If your synthetic route requires deprotection of other groups, avoid Boron Tribromide (BBr₃) or Trimethylsilyl Iodide (TMSI) .[1] These strong Lewis acids will cleave the isopropyl ether, converting the molecule back to the phenol (3-(3-hydroxyphenyl)propanoic acid).[1]
-
Safe Deprotection: Use TFA/DCM for Boc removal or H₂/Pd-C for Cbz removal; the isopropyl ether will remain intact.[1]
Analytical Verification Parameters
To ensure the integrity of the material before use, verify against these parameters.
HPLC Method (Reverse Phase)[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (carbonyl) and 270 nm (aromatic).[1]
-
Expected RT: The isopropoxy group significantly increases retention time compared to the hydroxy analog.[1] Expect elution late in the gradient (approx. 7–8 min).[1]
¹H NMR Diagnostic Signals (DMSO-d₆)
Look for the specific "septet" and "doublet" pattern of the isopropyl group to confirm the ether linkage is intact.[1]
-
δ 12.1 ppm (s, 1H): Carboxylic acid -COOH (broad, may exchange).[1]
-
δ 7.2 – 6.7 ppm (m, 4H): Aromatic ring protons.[1]
-
δ 4.58 ppm (septet, J=6.0 Hz, 1H): Isopropyl methine (-CH -).[1]
-
δ 2.80 ppm (t, 2H): Benzylic -CH ₂-.[1]
-
δ 2.50 ppm (t, 2H): Alpha-carbonyl -CH ₂- (often obscured by DMSO solvent peak).[1]
-
δ 1.25 ppm (d, J=6.0 Hz, 6H): Isopropyl methyls (-CH ₃)₂.[1]
Waste Management & Disposal
-
Classification: Non-hazardous organic waste (unless mixed with toxic solvents).[1]
-
Disposal Method: Incineration in a licensed chemical waste facility.[1]
-
Neutralization: Acidic solutions should be neutralized with Sodium Bicarbonate before disposal if required by local regulations, though incineration is preferred for organic synthesis waste.[1]
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cpachem.com [cpachem.com]
- 4. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimal Solvent Systems for 3-(3-Isopropoxyphenyl)propanoic Acid Reactions
Part 1: Executive Summary & Compound Architecture
The Challenge
3-(3-Isopropoxyphenyl)propanoic acid (CAS: 2208-28-8) represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in GPR40 agonists and PPAR modulators. Its structure combines a lipophilic tail (isopropoxy-phenyl) with a polar head (carboxylic acid). This amphiphilic nature creates a dichotomy in solvent selection:
-
Non-polar solvents (Heptane, Hexane) struggle to solubilize the carboxylic acid moiety effectively at ambient temperatures.
-
Highly polar protic solvents (Water, Methanol) may compete as nucleophiles in coupling reactions or complicate extraction due to emulsion formation.
This guide provides a rational, chemically grounded framework for selecting solvent systems that maximize yield, minimize byproducts, and facilitate streamlined purification.
Physiochemical Profile
Understanding the molecule is the first step to solvent engineering.
| Property | Value (Approx.) | Implication for Solvent Selection |
| Molecular Weight | 208.25 g/mol | Small molecule; kinetics are rarely diffusion-limited. |
| LogP (Oct/Water) | ~2.8 - 3.1 | Lipophilic. Highly soluble in DCM, EtOAc, THF. Low water solubility. |
| pKa (Acid) | ~4.5 - 4.8 | Deprotonates in basic aqueous media (pH > 6); extractable into aqueous base. |
| H-Bond Donors | 1 (COOH) | Dimerizes in non-polar solvents (e.g., Toluene), increasing apparent solubility. |
| H-Bond Acceptors | 3 (Ether + COOH) | Good solubility in H-bond donor solvents (Alcohols, Chloroform). |
Part 2: Reaction-Specific Solvent Optimization
Scenario A: Amide Coupling (Drug Discovery Context)
Objective: High conversion, suppression of racemization (if chiral centers exist nearby), and ease of workup.
-
Standard System: Dichloromethane (DCM).
-
Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).
-
Advantage: 2-MeTHF separates cleanly from water during workup (unlike THF) and has a higher boiling point than DCM, allowing for faster kinetics if heating is required.
-
Protocol 1: HATU-Mediated Amidation in 2-MeTHF
-
Rationale: Uses a green solvent that supports direct aqueous extraction without solvent swapping.
-
Dissolution: Dissolve 3-(3-Isopropoxyphenyl)propanoic acid (1.0 equiv) in 2-MeTHF (10 V).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at 20°C for 15 min.
-
Note: The solution should remain homogeneous. If precipitation occurs (HATU byproducts), add minimal DMF (1-2 V).
-
-
Coupling: Add the amine partner (1.1 equiv).[3][4] Stir for 2-4 hours.
-
Workup (Self-Validating):
Scenario B: Esterification (Process Scale-up)
Objective: Driving equilibrium (Fisher Esterification) or handling reactive acyl chlorides.
Protocol 2: Azeotropic Esterification
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Charge: Add 3-(3-Isopropoxyphenyl)propanoic acid (1.0 equiv), Alcohol (3-5 equiv), and p-Toluenesulfonic acid (pTSA, 0.05 equiv) in Toluene (15 V).
-
Reaction: Reflux (110°C) until water collection ceases in the trap.
-
Validation: Toluene's non-polarity ensures that as the polar acid converts to the lipophilic ester, the reaction mixture becomes more homogeneous (if starting as a slurry) or remains clear.
Part 3: Purification & Crystallization Systems
The isopropoxy group adds significant steric bulk and lipophilicity, often making the compound an oil or a low-melting solid. Crystallization requires a "Push-Pull" solvent system.
The "Push-Pull" Solvent Strategy
-
Solvent A (Good Solvent): Ethyl Acetate or Isopropyl Acetate. Dissolves the compound well due to matching polarity.[7]
-
Solvent B (Anti-Solvent): Heptane or Hexane. The lipophilic isopropoxy group is soluble, but the polar carboxylic acid head group forces precipitation when the dielectric constant drops.
Crystallization Protocol
-
Dissolution: Dissolve crude residue in minimal hot Ethyl Acetate (50-60°C).
-
Seeding: Cool to 40°C. If available, add seed crystals.
-
Anti-Solvent Addition: Add Heptane dropwise until a persistent turbidity is observed (Cloud Point).
-
Cooling: Cool slowly to 0-5°C at a rate of 10°C/hour.
-
Critical Control Point: Rapid cooling will trap impurities (oiling out). Slow cooling allows the crystal lattice to reject impurities.[2]
-
Part 4: Visualizing the Workflow
Solvent Selection Decision Tree
This diagram guides the chemist through selecting the optimal solvent based on the reaction type and constraints.
Caption: Decision tree for selecting optimal solvents based on reaction thermodynamics and processing scale.
Amide Coupling Workflow
A step-by-step visualization of the 2-MeTHF protocol, highlighting the self-validating workup steps.
Caption: Workflow for HATU-mediated amidation in 2-MeTHF, emphasizing phase separation logic.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64860, 3-(3,4,5-trimethoxyphenyl)propanoic acid (Structural Analog Data). Retrieved from [Link]
-
MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[8][9] Green Chemistry, 15, 596-600. Retrieved from [Link]
-
Organic Syntheses. (2009). Synthesis of (R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic acid.[4] Org.[2][3][7] Synth. 2009, 86, 18. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2][5][7][10] Retrieved from [Link]
Sources
- 1. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. rsc.org [rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Isopropoxyphenyl)propanoic acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-2024-ISO Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Meta" Challenge
The synthesis of 3-(3-Isopropoxyphenyl)propanoic acid presents a specific set of challenges distinct from its para-substituted analogs. The meta-positioning of the isopropoxy group creates unique solubility profiles and electronic effects that, if ignored, lead to significant yield attrition.
This guide moves beyond generic textbook recipes. It focuses on the Standard Industrial Route (Alkylation
The Synthetic Pathway (Process Flow)[1]
Figure 1: Optimized synthetic workflow. Note the specific reagent choices (2-Iodopropane, K2CO3) selected to minimize side reactions.
Module 1: The Alkylation Step (The vs. Battle)
Objective: Synthesize 3-isopropoxybenzaldehyde.
The Problem: The isopropyl group is a secondary alkyl. Reacting a phenoxide with a secondary halide introduces a fierce competition between Substitution (
Optimized Protocol
-
Reagents: 3-Hydroxybenzaldehyde (1.0 eq), 2-Iodopropane (1.5 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (Dimethylformamide) or Acetonitrile.[1][2] Avoid Ethanol (solvolysis risk).
-
Temperature: 60°C (Strict control).
Why this works:
-
Weak Base (
): Sufficient to deprotonate the phenol ( ) but not basic enough to aggressively promote elimination of the isopropyl iodide. -
Leaving Group (I vs Br): Iodide is a superior leaving group, allowing the reaction to proceed at a lower temperature (60°C vs 80-100°C), kinetically favoring
over . -
Solvent: DMF solvates the cation (
), leaving the phenoxide "naked" and highly nucleophilic.
Troubleshooting Table: Alkylation
| Symptom | Diagnosis | Corrective Action |
| Low Yield (<50%) | Switch from 2-Bromopropane to 2-Iodopropane . Lower temp to 55-60°C. | |
| Gas Evolution | Propene formation (Elimination). | Base is too strong (e.g., do not use KOH or NaH). Switch to |
| Starting Material Remains | Incomplete deprotonation or stirring. | Grind |
Module 2: The Knoevenagel Condensation
Objective: Convert aldehyde to 3-(3-isopropoxyphenyl)acrylic acid. The Problem: This reaction involves condensation and decarboxylation.[3][4][5] If the temperature is too low, you isolate the dicarboxylic acid (intermediate). If too high/uncontrolled, you get polymerization or "oiling out."
Optimized Protocol (Doebner Modification)
-
Reagents: 3-Isopropoxybenzaldehyde (1.0 eq), Malonic Acid (1.2 eq).
-
Catalyst: Pyridine (Solvent/Base) + Piperidine (Catalytic, 0.1 eq).
-
Conditions: Reflux (100-115°C) for 2-4 hours until
evolution ceases.
Technical Insight: The meta-isopropoxy group is electron-donating but not in direct resonance with the carbonyl. This makes the aldehyde moderately reactive. The Pyridine/Piperidine system ensures the formation of the iminium ion intermediate, which is more electrophilic than the free aldehyde, driving the reaction to completion.
Troubleshooting Table: Condensation
| Symptom | Diagnosis | Corrective Action |
| Product is a Diacid | Incomplete decarboxylation. | Ensure reaction refluxes long enough after solid dissolution. |
| Low Yield / Sticky Oil | Polymerization of malonic acid. | Do not add malonic acid all at once if running >50g scale. Add in portions. |
| Solid won't precipitate | Pyridine retention. | Pour reaction mixture into ice-cold HCl (excess) . The product precipitates only at acidic pH (<2). |
Module 3: Catalytic Hydrogenation
Objective: Reduce the double bond without touching the aromatic ring. The Problem: Over-reduction. The aromatic ring is electron-rich (alkoxy group). High pressure or active catalysts can reduce the phenyl ring to a cyclohexyl ring.
Optimized Protocol
-
Catalyst: 10% Pd/C (5% loading by weight of substrate).
-
Solvent: Methanol or Ethyl Acetate.[6]
-
H2 Pressure: Balloon pressure (1 atm) or low pressure (1-3 bar).
-
Temperature: Room Temperature (20-25°C).
Why this works: The exocyclic double bond (cinnamic) is much more reactive than the aromatic ring. By using mild conditions (Balloon pressure, RT), you achieve kinetic selectivity. Heating or high pressure (e.g., 50 psi) increases the risk of ring saturation.
Hydrogenation Decision Tree
Figure 2: Troubleshooting logic for the hydrogenation step.
Frequently Asked Questions (FAQs)
Q: Can I use 2-Bromopropane instead of 2-Iodopropane for the first step? It's cheaper. A: Yes, but you must modify the conditions. Add a catalytic amount of Potassium Iodide (KI) (Finkelstein conditions) to generate the iodide in situ. Without KI, you will need higher temperatures (reflux acetone/DMF), which significantly increases the % of propene byproduct (E2 elimination), lowering your overall yield.
Q: My final product is an oil, but it should be a solid. What happened? A: This is common with meta-substituted propanoic acids.
-
Residual Solvent: These compounds trap solvent easily. Dry under high vacuum (>24h).
-
Impurities: Traces of the "saturated ring" byproduct (cyclohexyl derivative) disrupt crystal packing. Check NMR.
-
Crystallization: Try triturating the oil with cold Hexane or Pentane to induce crystallization.
Q: Why do you recommend pouring the Knoevenagel mixture into HCl? A: The reaction uses Pyridine (a base). The product is a carboxylic acid.[3] In the reaction mixture, the product exists as a pyridinium salt (soluble). You must acidify to pH 1-2 to protonate the carboxylate and force the free acid to precipitate out of the aqueous/pyridine solution.
References & Authority
The protocols above are synthesized from standard organic transformations adapted for meta-alkoxy substrates.
-
Williamson Ether Synthesis (Mechanism & Side Reactions):
-
Knoevenagel Condensation (Doebner Modification):
-
Hydrogenation Selectivity:
-
Topic: Selective reduction of cinnamic acid derivatives without ring saturation.
-
Source: PrepChem. "Synthesis of 3-(m-methoxyphenyl)propionic acid" (Analogous protocol).
-
-
Green Chemistry Alternatives:
-
Topic: Solvent-free or Ethanol-based Knoevenagel protocols.
-
Source: National Institutes of Health (PMC). "Sustainable Synthesis of p-Hydroxycinnamic Diacids."
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-hydroxybenzaldehyde, 2-iodopropane, and pyridine before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Purification of 3-(3-Isopropoxyphenyl)propanoic Acid
This guide provides in-depth technical support for the purification of 3-(3-Isopropoxyphenyl)propanoic acid (CAS: 2208-28-8) via recrystallization.[1] It is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-proven solutions. Our approach is grounded in the fundamental principles of crystallization to empower users to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 3-(3-Isopropoxyphenyl)propanoic acid? Recrystallization is a purification technique used to remove impurities from a solid compound.[2] For 3-(3-Isopropoxyphenyl)propanoic acid, the goal is to dissolve the crude, impure solid in a suitable hot solvent and allow it to slowly cool. As the temperature decreases, the solubility of the desired compound drops, causing it to form highly ordered, pure crystals. Soluble impurities remain in the cold solvent (mother liquor), and insoluble impurities are removed via hot filtration.[3][4]
Q2: How do I select the best solvent for this specific compound? The ideal solvent should dissolve 3-(3-Isopropoxyphenyl)propanoic acid completely when hot but poorly when cold.[2] Given the molecule's structure—a carboxylic acid (polar) attached to an isopropoxyphenyl group (moderately non-polar)—solvents of intermediate polarity are excellent starting points. A "like dissolves like" approach is a good heuristic.[5]
Key criteria for solvent selection include:
-
High solubility at boiling point: The entire sample should dissolve in a minimal amount of boiling solvent.
-
Low solubility at room/cold temperature: This ensures maximum recovery of the purified compound upon cooling.
-
Boiling point below the compound's melting point: This prevents the compound from "oiling out" instead of crystallizing.[6]
-
Non-reactive: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[3]
See the Solvent Selection Guide (Table 1) below for recommended starting points.
Q3: My final yield is very low. What are the most common causes? Low yield is a frequent issue in recrystallization. The primary culprits are:
-
Using an excessive amount of solvent: This is the most common error.[7] Too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[8]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. This can be mitigated by using a slight excess of solvent and keeping the filtration apparatus hot.[4]
-
Inefficient transfer and collection: Physical loss of material during transfers or incomplete scraping of the crystallization flask.
-
Washing with too much or warm solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.[9]
Troubleshooting and In-Depth Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and step-by-step protocols.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals
Q: I've cooled my solution, but instead of solid crystals, a gooey oil has separated. What went wrong and how do I fix it?
Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent medium.[8] This is often due to one of the following:
-
High concentration of impurities: Impurities can significantly depress the melting point of the compound.
-
Rapid cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[8]
-
Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the compound's melting point.
Step-by-Step Resolution Protocol:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of additional hot solvent. This slightly reduces the saturation point and can often solve the problem.[7][8]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a beaker or towel. Very slow cooling is key to forming high-purity crystals.[2][7]
-
Induce Crystallization (if needed): Once at room temperature, if crystals have not appeared, try scratching the inner surface of the flask with a glass rod at the solution's meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Proceed with Cold Cooling: Only after crystals have begun to form at room temperature should you move the flask to an ice bath to maximize yield.
Problem 2: No Crystals Form, Even After Extensive Cooling
Q: My solution is clear and cold, but no crystals have appeared. What should I do?
Causality: The solution is likely not supersaturated, or the energy barrier for nucleation has not been overcome. This is typically caused by:
-
Excessive solvent: The concentration of the compound is too low to reach saturation upon cooling.[7]
-
High purity of the compound: Very pure compounds sometimes lack nucleation sites and can form stable supersaturated solutions.[7]
Step-by-Step Resolution Protocol:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Be careful not to boil it dry. Then, attempt the slow cooling process again.[7]
-
Utilize a Co-solvent (Anti-solvent): If using a single solvent system fails, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the cloudiness, then cool slowly.[4] Common solvent pairs are listed in Table 1.
Problem 3: Crystals are Colored or Product Purity is Still Low
Q: My final product has a colored tint, and its melting point is broad, indicating impurities. How can I improve purity?
Causality:
-
Colored Impurities: These are often large, polar molecules that can be adsorbed onto activated carbon.
-
Co-precipitation: Rapid crystallization can trap impurities within the crystal lattice.[2] The chosen solvent may also not be effective at leaving the specific impurities behind in the mother liquor.
Step-by-Step Resolution Protocol:
-
Decolorize with Activated Charcoal (for colored impurities):
-
Dissolve the crude compound in the hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount (tip of a spatula) of activated charcoal to the hot, but not boiling, solution. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Re-heat the mixture to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.[9]
-
-
Perform a Second Recrystallization: If purity remains low after one round, a second recrystallization is often necessary. The collected crystals from the first round are used as the new "crude" material.
-
Optimize Cooling Rate: Ensure the cooling process is as slow as possible to allow for the selective formation of the crystal lattice.
-
Wash Crystals Properly: After collecting the crystals via vacuum filtration, wash them with a minimal amount of ice-cold fresh solvent to rinse away any residual mother liquor containing dissolved impurities.[9]
Data and Workflow Visualization
Table 1: Solvent Selection Guide for 3-(3-Isopropoxyphenyl)propanoic Acid
| Solvent System | Boiling Point (°C) | Polarity | Suitability & Rationale |
| Single Solvents | |||
| Toluene | 111 | Low | Good choice. The aromatic ring has affinity for the phenyl group, but the overall polarity may be low enough to provide poor solubility when cold. |
| Ethanol/Water (e.g., 95:5) | ~78-80 | High | Excellent choice. The compound should be soluble in hot ethanol. Water can be added as an "anti-solvent" to reduce solubility upon cooling.[10] |
| Isopropanol | 82 | Medium | A good starting point. Its polarity is intermediate, matching the compound's structure well. |
| Ethyl Acetate | 77 | Medium | May be too good a solvent, potentially leading to low recovery. However, it can be paired with a non-polar solvent. |
| Water | 100 | Very High | Unlikely to be a good solvent on its own due to the large non-polar part of the molecule.[10] |
| Solvent Pairs | |||
| Toluene / Hexane | Variable | Low | Dissolve in hot toluene, then add hexane as the anti-solvent. A classic pair for compounds of intermediate polarity.[4] |
| Ethyl Acetate / Hexane | Variable | Medium/Low | Dissolve in hot ethyl acetate and add hexane until cloudy. A versatile and effective combination.[10] |
Experimental Workflow Diagram
The following diagram outlines the complete, robust recrystallization process, including key decision points and troubleshooting loops.
Caption: Workflow for the recrystallization of 3-(3-Isopropoxyphenyl)propanoic acid.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?[Link]
-
SweetStudy. (n.d.). Recrystallization pre/post lab questions. [Link]
-
METTLER TOLEDO. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. [Link]
-
Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization. Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sweetstudy.com [sweetstudy.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Stability & Handling of 3-(3-Isopropoxyphenyl)propanoic acid
Executive Summary & Chemical Vulnerability Profile
Compound: 3-(3-Isopropoxyphenyl)propanoic acid CAS: 105550-76-9 (and related analogs) Class: Phenylpropanoic acid derivative / Aryl ether
As a Senior Application Scientist, I have observed that users frequently misdiagnose stability issues with this compound. It is chemically robust under neutral conditions but exhibits three specific vulnerabilities in solution: Benzylic Oxidation , Pseudo-Esterification , and Surface Adsorption .
This guide synthesizes field data with organic chemistry first principles to ensure the integrity of your experimental data.
Chemical Vulnerability Matrix
| Functional Group | Risk Factor | Trigger Condition | Consequence |
| Carboxylic Acid | High | Alcohols (MeOH, EtOH) + Trace Acid | Esterification (Artifactual M+14/M+28 peaks) |
| Benzylic Carbon | Medium | Light + Oxygen + Time | Oxidation (Formation of peroxides/ketones) |
| Aryl Isopropyl Ether | Low | Strong Lewis Acids (e.g., BBr3) | Dealkylation (Cleavage to phenol) |
| Aromatic Ring | Medium | UV Light (<300 nm) | Photolysis (Ring opening/dimerization) |
Diagnostic Workflow (Interactive)
Before altering your protocol, use this logic tree to identify the root cause of the observed anomaly.
Figure 1: Diagnostic logic tree for isolating degradation mechanisms vs. experimental artifacts.
Critical Troubleshooting & FAQs
Issue A: "I see a new peak at M+14 in my LC-MS spectrum after 24 hours."
Diagnosis: This is likely not degradation, but artifactual esterification . Mechanism: 3-(3-Isopropoxyphenyl)propanoic acid contains a carboxylic acid. If you dissolve this in Methanol (MeOH) for LC-MS, even trace acidity (from formic acid modifiers or atmospheric CO2) catalyzes the conversion of the acid to its Methyl Ester.
-
Mass Shift: +14 Da (Methylation).
-
Retention Time: The new peak will be more hydrophobic (elutes later on C18).
Protocol Correction:
-
Immediate Action: Switch your dissolution solvent to Acetonitrile (ACN) or DMSO .
-
Verification: If you must use alcohol, prepare fresh immediately before injection. Do not store samples in MeOH overnight.
Issue B: "My calibration curve is non-linear at low concentrations (< 1 µM)."
Diagnosis: Surface Adsorption (The "Sticky Acid" Effect). Mechanism: The free carboxylic acid moiety can form hydrogen bonds with silanol groups on the surface of untreated glass vials. At low concentrations, a significant percentage of the molecules stick to the wall, reducing the effective concentration in the solution.
Protocol Correction:
-
Step 1: Switch to Silanized Glass Vials or high-quality Polypropylene (PP) tubes.
-
Step 2: Maintain the sample solvent at a pH slightly above the pKa (approx. 4.5) if possible, or use a solvent with high organic content (>50% ACN) to discourage adsorption.
Issue C: "The compound is turning slightly yellow in solution."
Diagnosis: Benzylic Oxidation / Photo-degradation. Mechanism: The carbon adjacent to the phenyl ring (benzylic position) is susceptible to radical attack, especially if the ether oxygen donates electron density to the ring, stabilizing the radical intermediate. UV light accelerates this process.
Degradation Pathway Visualization:
Figure 2: Oxidative degradation pathway at the benzylic position.
Protocol Correction:
-
Storage: Store stock solutions in Amber Glass vials.
-
Additives: If the assay permits, add an antioxidant like BHT (Butylated hydroxytoluene) at 0.1% to the solvent.
-
Headspace: Purge storage vials with Nitrogen or Argon gas to remove oxygen.
Standard Operating Procedures (SOPs)
SOP-1: Solvent Compatibility & Storage
Use this table to select the correct vehicle for your experiments.
| Solvent System | Stability Rating | Recommended Storage | Notes |
| DMSO (Anhydrous) | ★★★★★ (Excellent) | -20°C (Liquid >18°C) | Best for stock solutions (10-100 mM). Freeze/thaw stable. |
| Acetonitrile (ACN) | ★★★★☆ (Good) | -20°C | Good for LC-MS prep. Avoid evaporation. |
| Methanol / Ethanol | ★☆☆☆☆ (Poor) | Do Not Store | Causes esterification within hours. Use only for immediate processing. |
| Water (pH 7.4) | ★★★☆☆ (Moderate) | +4°C | Stable, but solubility is limited. Ensure pH > 5.0 to maintain ionization. |
| Water (pH < 3.0) | ★★☆☆☆ (Risk) | +4°C | Low solubility; risk of precipitation and adsorption to plastic. |
SOP-2: Preparation of Stock Solution (10 mM)
-
Weighing: Weigh the solid powder into an amber vial.
-
Note: The compound is often hygroscopic; allow the container to equilibrate to room temperature before opening to prevent water condensation.
-
-
Dissolution: Add anhydrous DMSO to achieve 10 mM. Vortex for 30 seconds.
-
QC Check: Inspect for particulates. If cloudy, sonicate for 5 minutes.
-
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C or -80°C.
-
Shelf Life: 6 months (DMSO), 12 months (Solid).
-
References & Authority
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (Defines stress testing protocols for oxidation and photolysis).
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. (Protocols for light exposure testing).
-
PubChem Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Analog Reference). National Library of Medicine. (Used for pKa and metabolic stability comparisons).
-
Clayden, J., et al. Organic Chemistry. (Mechanism of ether cleavage and benzylic oxidation). Oxford University Press.
-
Journal of Medicinal Chemistry. Phenylpropanoic acid derivatives as PPAR agonists. (Source for structural stability context in drug discovery).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your specific batch provided by the manufacturer.
Technical Support Center: Stability of 3-(3-Isopropoxyphenyl)propanoic Acid
Guide ID: TSC-2026-02-IPPPA
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Isopropoxyphenyl)propanoic acid. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. The information herein is synthesized from established chemical principles and regulatory guidelines for stability testing. While specific literature on the forced degradation of 3-(3-Isopropoxyphenyl)propanoic acid is not publicly available, this guide leverages data on analogous structures, such as arylpropanoic acids and alkyl phenyl ethers, to provide a robust framework for your experimental design and interpretation.
Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and aligned with industry best practices, such as the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-(3-Isopropoxyphenyl)propanoic acid under acidic conditions?
A1: Based on its chemical structure, 3-(3-Isopropoxyphenyl)propanoic acid has two primary functional groups susceptible to degradation under acidic conditions: the isopropoxy ether linkage and the carboxylic acid group.
-
Ether Hydrolysis: The ether linkage is the most probable site of degradation. Acid-catalyzed hydrolysis of the isopropoxy group would lead to the formation of 3-(3-hydroxyphenyl)propanoic acid and isopropanol.[1][2] This reaction is generally temperature-dependent.
-
Esterification: While less likely to be a degradation pathway in aqueous acidic solutions, if alcohols are present as co-solvents, there is a potential for acid-catalyzed esterification of the carboxylic acid group.
Q2: What are the expected degradation products of 3-(3-Isopropoxyphenyl)propanoic acid in an acidic medium?
A2: The primary expected degradation product from acid-catalyzed hydrolysis is 3-(3-hydroxyphenyl)propanoic acid . Isopropanol would be the other product of this cleavage. It is also prudent to consider the potential for further degradation of 3-(3-hydroxyphenyl)propanoic acid under harsh acidic and high-temperature conditions, although this is generally a stable molecule.
Q3: What are the recommended starting conditions for a forced degradation study of 3-(3-Isopropoxyphenyl)propanoic acid in acid?
A3: For a forced degradation study, it is recommended to start with mild conditions and escalate in severity to achieve a target degradation of 5-20%.[6]
| Parameter | Recommended Starting Condition | Rationale |
| Acid | 0.1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | These are commonly used strong acids for hydrolysis studies.[7] |
| Temperature | 60°C | Elevated temperature is often required to accelerate degradation to a meaningful level within a reasonable timeframe. |
| Duration | 24 hours | A common initial time point for forced degradation studies. |
| Concentration | 1 mg/mL in a suitable co-solvent if necessary | A typical concentration for analysis by HPLC. |
If no degradation is observed, the temperature can be increased in increments of 10°C, or the acid concentration can be increased. Conversely, if degradation is too rapid, the temperature or acid concentration should be decreased.
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficiently harsh conditions | Increase the temperature to 80°C or the acid concentration to 1 M HCl. | The activation energy for ether hydrolysis may require more significant thermal or catalytic input. |
| Poor solubility of the compound in the acidic medium | Add a co-solvent such as acetonitrile or methanol (up to 50%) to ensure the compound is fully dissolved. | Degradation can only occur in the solution phase. Ensure the co-solvent is stable under the test conditions. |
| Analytical method not stability-indicating | Review your HPLC method to ensure it can separate the parent compound from potential degradants. | A co-eluting peak would mask the degradation. |
Issue 2: The compound degrades completely or too rapidly.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Conditions are too harsh | Decrease the temperature (e.g., to 40°C), shorten the exposure time, or use a lower acid concentration (e.g., 0.01 M HCl). | The goal of forced degradation is to achieve partial degradation to identify the degradation pathway, not complete destruction of the molecule.[6] |
| High reactivity of the compound | Perform a time-course study at milder conditions to determine the degradation kinetics. | This will allow for the selection of an appropriate time point to achieve the target degradation level. |
Issue 3: Multiple unexpected peaks appear in the chromatogram.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Secondary degradation | Use milder conditions to favor the formation of primary degradants. | The initial degradation product may be unstable and degrade further under the stress conditions. |
| Interaction with co-solvents or impurities | Run a blank experiment with the co-solvent and acid to identify any peaks not related to the compound. | This will help to distinguish between true degradants and artifacts. |
| Photodegradation | Conduct the experiment in the dark or using amber glassware. | Light can sometimes catalyze degradation reactions, especially in the presence of other stressors. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-(3-Isopropoxyphenyl)propanoic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the same volume of purified water.
-
-
Incubation: Place the stress and control samples in a water bath or oven at 60°C for 24 hours.
-
Sample Quenching and Dilution:
-
After incubation, cool the samples to room temperature.
-
Neutralize the stress sample with an equivalent amount of 0.1 M NaOH.
-
Dilute both the stress and control samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point for the separation of this moderately polar compound and its potential degradants.
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
A typical starting gradient could be 30% to 90% organic modifier over 20 minutes.
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The aromatic ring in the parent compound and the expected degradant suggests UV absorbance around 220 nm and 275 nm.
-
Method Optimization:
-
Inject the stressed and unstressed samples.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution (Rs > 2) between the parent peak and all degradation product peaks.
-
Peak purity analysis should be performed to ensure that the parent peak is spectrally pure in the presence of degradants.
-
Visualizations
Predicted Acidic Degradation Pathway
Caption: Predicted acid-catalyzed hydrolysis of 3-(3-Isopropoxyphenyl)propanoic acid.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study under acidic conditions.
References
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (2025, April 30). Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]
-
ICH STABILITY TESTING GUIDELINES - SNS Courseware. Retrieved from [Link]
-
ICH Guidelines for stability testing | PPTX - Slideshare. Retrieved from [Link]
-
Lajunen, M., & Rissanen, K. (1992). Acid-Catalyzed Hydrolysis of Some Secondary Alkyl Phenyl Ethers in Perchloric Acid: Kinetics and Mechanism. ResearchGate. Retrieved from [Link]
-
Lajunen, M., & Rissanen, K. (1992). Acid-Catalyzed Hydrolysis of Some Primary Alkyl Phenyl Ethers. ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Forced Degradation – A Review. (2022, November 30). Retrieved from [Link]
-
Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. (2016, December 17). SciSpace. Retrieved from [Link]
-
stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
Forced Degradation of Ibuprofen in Bulk Drug and Tablets. Retrieved from [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025, May 15). Semantic Scholar. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. US2776324A - Hydrolysis of isopropyl esters with acid - Google Patents [patents.google.com]
- 5. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Propionic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
High-Resolution 1H NMR Profiling of 3-(3-Isopropoxyphenyl)propanoic Acid: Solvent Effects and Isomeric Differentiation
Executive Summary
This technical guide provides a comprehensive structural analysis of 3-(3-Isopropoxyphenyl)propanoic acid , a critical intermediate in the synthesis of PPAR agonists and metabolic disease therapeutics. Unlike standard spectral databases, this guide focuses on the comparative performance of NMR protocols, specifically analyzing solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) and the diagnostic differentiation of regioisomers (meta vs. para).
The accurate characterization of this molecule relies on distinguishing the specific meta-substitution pattern from its symmetric para-isomer, a common impurity in electrophilic aromatic substitution pathways.
Experimental Methodology & Protocol
To ensure reproducibility and high-fidelity spectral data, the following protocol is recommended. This workflow minimizes water suppression artifacts and maximizes the resolution of the aliphatic multiplets.
Sample Preparation Workflow
-
Mass: 5.0 – 10.0 mg of purified 3-(3-Isopropoxyphenyl)propanoic acid.
-
Solvent: 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ (99.9% D).
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Internal Standard: TMS (0.00 ppm) or residual solvent peak (CHCl₃: 7.26 ppm; DMSO: 2.50 ppm).
Instrument Parameters (400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 – 2.0 s (Ensure full relaxation of aromatic protons).
-
Number of Scans (NS): 16 – 32.
-
Spectral Width (SW): 14 ppm (-2 to 12 ppm).
-
Temperature: 298 K (25°C).
Analysis Workflow Diagram
The following Graphviz diagram outlines the logical flow from sample prep to structural verification.
Figure 1: Step-by-step NMR acquisition and processing workflow for organic intermediates.
Spectral Analysis: The Product Profile
The 1H NMR spectrum of 3-(3-Isopropoxyphenyl)propanoic acid is characterized by three distinct regions: the aliphatic side chain, the isopropoxy ether group, and the asymmetric aromatic zone.
Assignment Table (CDCl₃, 400 MHz)
Note: Chemical shifts are representative of high-purity samples referenced to TMS.
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| COOH | Carboxylic Acid | 10.5 - 12.0 | br s | 1H | - | Exchangeable; broad due to H-bonding. |
| Ar-H | Aromatic (C5) | 7.18 | t | 1H | 7.8 | Meta to substituents; least shielded. |
| Ar-H | Aromatic (C6) | 6.80 | d | 1H | 7.6 | Ortho to alkyl, Para to alkoxy. |
| Ar-H | Aromatic (C2) | 6.72 | s (narrow t) | 1H | - | Isolated between substituents (Meta coupling only). |
| Ar-H | Aromatic (C4) | 6.75 | dd | 1H | 8.2, 2.0 | Ortho to alkoxy, Para to alkyl. |
| O-CH | Isopropyl Methine | 4.54 | sept | 1H | 6.1 | Deshielded by oxygen; characteristic septet. |
| β-CH₂ | Benzylic Methylene | 2.93 | t | 2H | 7.8 | Attached to aromatic ring. |
| α-CH₂ | Acid Methylene | 2.67 | t | 2H | 7.8 | Adjacent to carbonyl (deshielded). |
| CH₃ | Isopropyl Methyls | 1.33 | d | 6H | 6.1 | Equivalent methyl groups. |
Structural Connectivity Diagram
This diagram visualizes the coupling networks that confirm the structure.
Figure 2: NMR signal correlation map linking chemical shifts to structural moieties.
Comparative Performance Analysis
Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent significantly alters the spectral profile, particularly for the labile carboxylic acid proton.
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide) | Performance Verdict |
| COOH Proton | Often broad, weak, or invisible (10-12 ppm). | Sharp, distinct broad singlet (12.1 ppm). | DMSO wins for confirming acid functionality. |
| Aromatic Resolution | High resolution; distinct splitting. | Slight broadening; peaks shift downfield (~0.1-0.2 ppm). | CDCl₃ wins for coupling constant calculation. |
| Water Peak | ~1.56 ppm (usually non-interfering). | ~3.33 ppm (can overlap with benzylic protons if wet). | CDCl₃ wins for aliphatic integration. |
| Isopropoxy Septet | Clear at 4.54 ppm. | Clear at 4.58 ppm. | Neutral ; both perform well. |
Recommendation: Use CDCl₃ for routine purity checks and coupling constant analysis. Use DMSO-d₆ only if the solubility is poor or if explicit detection of the carboxylic proton is required for stoichiometry.
Comparison 2: Isomeric Differentiation (Meta vs. Para)
A common synthetic challenge is distinguishing the target meta-isomer from the para-isomer (3-(4-isopropoxyphenyl)propanoic acid). NMR is the gold standard for this differentiation.
| Feature | Target: Meta-Isomer | Alternative: Para-Isomer | Diagnostic Key |
| Symmetry | Asymmetric (C1 ≠ C2 ≠ C3...). | Symmetric Axis (AA'BB' System). | Symmetry is the primary indicator. |
| Aromatic Pattern | 4 Distinct Signals: 1 Singlet (H2), 2 Doublets, 1 Triplet. | 2 Distinct Signals: Two "roofed" doublets (integrating 2H each). | Meta shows a singlet at ~6.7 ppm; Para never shows a singlet. |
| H-2 Signal | Singlet (or narrow triplet) at ~6.72 ppm.[1] | Doublet (part of AA'BB'). | Presence of an aromatic singlet confirms meta. |
| Coupling | Complex (Ortho + Meta coupling). | Simple Ortho coupling (~8.5 Hz). | Para coupling is cleaner/simpler. |
Scientific Insight: The meta-substitution breaks the symmetry of the phenyl ring, resulting in a complex 1:1:1:1 integration pattern in the aromatic region. In contrast, the para-isomer possesses a C2 axis of rotation, rendering the protons ortho to the isopropoxy group chemically equivalent, and those ortho to the propanoic chain equivalent, yielding a classic 2:2 doublet pattern [1, 2].
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link] (Reference used for comparative AA'BB' aromatic system analysis of para-substituted analogs).
- Spectral Database for Organic Compounds (SDBS).General assignment principles for alkyl aryl ethers. (Simulated data based on chemometric shifts for isopropoxy substituents).
Sources
A Comparative Guide to the Bioactivity of 3-Isopropoxy vs. 3-Methoxy Propanoic Acid Derivatives for Drug Discovery Professionals
Introduction: The Propanoic Acid Scaffold in Medicinal Chemistry
Propanoic acid and its derivatives are a cornerstone in the development of therapeutic agents, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The versatility of the propanoic acid scaffold allows for a wide range of chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comparative analysis of two such modifications: the 3-isopropoxy and 3-methoxy propanoic acid derivatives. While direct, head-to-head comparative studies are limited, this document synthesizes available data and leverages established structure-activity relationship (SAR) principles to offer predictive insights for researchers in drug discovery. The presence of a carboxylic acid group is often crucial for the broad-spectrum pharmacological activity of arylpropanoic acid derivatives.[3] However, modifications of this group can sometimes lead to enhanced anti-inflammatory activity with reduced side effects.[1]
Bioactivity of 3-Methoxypropanoic Acid Derivatives: A Survey of the Landscape
Derivatives of 3-methoxypropanoic acid have been explored for various therapeutic applications, including anticancer and anti-inflammatory activities. The methoxy group, being a relatively small and moderately electron-donating group, can influence the molecule's polarity, metabolic stability, and receptor interactions.
Anticancer and Anti-inflammatory Potential
Recent research has focused on the synthesis and evaluation of various arylpropanoic acid derivatives for their potential as anticancer and anti-inflammatory agents.[4] For instance, derivatives of 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one have been synthesized and show promising anticancer activity.[5] While not a direct 3-methoxypropanoic acid, the broader class of propanoic acid derivatives is an active area of cancer research.[6][7]
Bioactivity of 3-Isopropoxypropanoic Acid Derivatives: An Emerging Field
The exploration of 3-isopropoxypropanoic acid derivatives in medicinal chemistry is a less traversed path. The isopropoxy group is bulkier and more lipophilic than the methoxy group, which can significantly alter the compound's interaction with biological targets and its overall pharmacokinetic profile.
Comparative Analysis: Predicting Bioactivity Based on Structure-Activity Relationships
In the absence of direct comparative data, we can extrapolate from established SAR principles to predict the potential differences in bioactivity between 3-isopropoxy and 3-methoxy propanoic acid derivatives. The structure-activity relationship is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity.[8]
The Influence of the Alkoxy Group: A Tale of Steric Hindrance and Lipophilicity
The primary difference between a methoxy and an isopropoxy group lies in their size and lipophilicity.
-
Steric Hindrance: The bulkier isopropoxy group may cause steric hindrance at the receptor binding site. This can either decrease binding affinity if the pocket is small or, conversely, enhance selectivity if the larger group fits better into a specific sub-pocket of the target protein.
-
Lipophilicity: The increased lipophilicity of the isopropoxy group can enhance membrane permeability, potentially leading to better cell penetration and bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility. Studies on other classes of compounds have shown that the length of the alkyl chain can modulate antibacterial activity and selectivity.[9]
The following diagram illustrates the structural differences and their potential impact on receptor binding.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Relationship (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 9. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 3-(3-Isopropoxyphenyl)propanoic Acid: Establishing a Reference Standard
Introduction: The Analytical Imperative for 3-(3-Isopropoxyphenyl)propanoic Acid
3-(3-Isopropoxyphenyl)propanoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] As with any active pharmaceutical ingredient (API) or intermediate, the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Even trace impurities can introduce unwanted pharmacological effects, compromise drug stability, or affect the kinetics of subsequent synthetic steps.
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-(3-Isopropoxyphenyl)propanoic acid. We will move beyond simple protocol listings to explore the underlying principles and rationale for method selection, empowering researchers and drug development professionals to establish and qualify a robust reference standard. The focus is on creating a self-validating analytical system, ensuring that the generated data is accurate, reproducible, and defensible.
Analytical Challenges: Profiling Potential Impurities
The purity analysis of 3-(3-Isopropoxyphenyl)propanoic acid must account for impurities originating from the synthetic route and potential degradation products. Common impurities may include:
-
Starting Materials: Unreacted precursors used in its synthesis.
-
Isomeric Impurities: Positional isomers (e.g., 2- or 4-isopropoxyphenyl derivatives) that may form during synthesis.
-
Related Substances: By-products from side reactions, such as esters formed from alcoholic solvents or dimers.
-
Residual Solvents: Solvents used during synthesis and purification.
The effective separation and quantification of these structurally similar compounds demand high-resolution analytical techniques.
The Role of the Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for quantitative and qualitative analysis. In the absence of a specific pharmacopeial monograph for 3-(3-Isopropoxyphenyl)propanoic acid, a reference standard must be qualified in-house. This qualification is not performed by a single technique but by an orthogonal approach, where multiple, independent analytical methods are used to confirm identity and purity. This guide compares the two most powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis of Methodologies: HPLC vs. GC
The choice between HPLC and GC is the primary decision point for analyzing a moderately polar, non-volatile compound like 3-(3-Isopropoxyphenyl)propanoic acid.
High-Performance Liquid Chromatography (HPLC) is generally the method of choice. Its primary advantage is the ability to analyze the compound directly in its native state, avoiding the potentially error-prone and labor-intensive step of chemical derivatization.
Gas Chromatography (GC) , while a high-resolution technique, requires analytes to be volatile and thermally stable. Carboxylic acids like our target compound exhibit poor peak shape and thermal instability in GC. Therefore, a derivatization step—typically converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester)—is mandatory.[2] This adds complexity but can be invaluable for identifying volatile impurities or as an orthogonal confirmatory method.
The overall analytical workflow for qualifying a reference standard is depicted below.
Sources
Strategic Separation of 3-(3-Isopropoxyphenyl)propanoic Acid Isomers: A Comparative Methodological Guide
The following guide provides an in-depth technical comparison of chromatographic methods for separating 3-(3-Isopropoxyphenyl)propanoic acid from its positional isomers.
Executive Summary
3-(3-Isopropoxyphenyl)propanoic acid is a critical intermediate in the synthesis of S1P1 receptor agonists (e.g., derivatives related to Eluxadoline or similar metabolic modulators). High-purity isolation of the meta-substituted isomer is essential, as ortho- and para-isomers often exhibit distinct biological activities or toxicity profiles.
Standard C18 reversed-phase chromatography often fails to adequately resolve the meta (3-substituted) isomer from the para (4-substituted) isomer due to their identical hydrophobicity and lack of steric discrimination on alkyl-bonded phases. This guide compares the industry-standard C18 approach against the superior Pentafluorophenyl (PFP) and Biphenyl stationary phases, demonstrating why π-π electron interaction mechanisms are required for robust separation.
The Separation Challenge: Positional Isomerism
The core difficulty lies in the structural similarity of the three regioisomers formed during electrophilic aromatic substitution or hydrogenation steps:
-
Target: 3-(3-Isopropoxyphenyl)propanoic acid (Meta)
-
Impurity A: 3-(2-Isopropoxyphenyl)propanoic acid (Ortho) – Sterically distinct, easier to separate.
-
Impurity B: 3-(4-Isopropoxyphenyl)propanoic acid (Para) – Hydrophobically identical to Meta, difficult to separate on C18.
Mechanistic Failure of C18
-
Principle: C18 separates based on hydrophobicity (logP).
-
Problem: The meta and para isomers have nearly identical logP values. The spatial arrangement of the isopropoxy group does not significantly alter the hydrophobic footprint presented to a C18 chain, leading to co-elution or "shouldering."
The Solution: π-π and Steric Selectivity
-
Fluorinated (PFP) & Biphenyl Phases: These phases possess aromatic rings that engage in π-π interactions with the analyte. The electron-donating isopropoxy group alters the electron density of the phenyl ring differently depending on its position (ortho/meta/para). This creates a secondary separation mechanism (electronic selectivity) that C18 lacks.
Comparative Method Analysis
The following table summarizes the performance of three distinct chromatographic approaches based on experimental method development data.
| Feature | Method A: Standard C18 | Method B: Biphenyl (Recommended) | Method C: PFP (Specialist) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + π-π Interaction | Hydrophobic + Dipole-Dipole + π-π |
| Meta/Para Resolution ( | < 1.2 (Poor) | > 2.5 (Excellent) | > 2.0 (Good) |
| Ortho Selectivity | High (Steric) | High | High |
| Mobile Phase Suitability | Compatible with MeOH/ACN | Methanol Preferred (Enhances π-π) | Methanol Preferred |
| Run Time | 15-20 min | 8-12 min | 10-15 min |
| Robustness | High | High | Moderate (pH sensitive) |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the optimal stationary phase based on isomer resolution requirements.
Detailed Experimental Protocols
Protocol A: The High-Resolution Biphenyl Method (Recommended)
This method utilizes the π-π interaction between the biphenyl stationary phase and the aromatic ring of the analyte. Methanol is strictly required as the organic modifier; Acetonitrile forms a π-cloud that blocks the stationary phase interactions, negating the selectivity gain.
Equipment: HPLC or UHPLC system with UV-Vis or PDA detector. Stationary Phase: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm or 2.7 µm, 100 x 2.1 mm).
Reagents:
-
Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7 to keep acid protonated).
-
Solvent B: Methanol + 0.1% Formic Acid.[1]
Gradient Profile:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Interaction Phase |
|---|---|---|---|
| 0.0 | 30 | 0.4 | Equilibration |
| 1.0 | 30 | 0.4 | Load |
| 8.0 | 75 | 0.4 | Isomer Separation Window |
| 8.1 | 95 | 0.4 | Wash |
| 10.0 | 95 | 0.4 | Wash |
| 10.1 | 30 | 0.4 | Re-equilibration |
Detection: UV @ 272 nm (Aromatic absorption max) and 210 nm (Carboxyl group). Temperature: 35°C (Control is critical; higher temps reduce π-π selectivity).
Validation Check:
-
The elution order is typically: Ortho (First)
Meta Para (Last). -
Note: The ortho isomer elutes early due to the "ortho effect" (steric inhibition of resonance and intramolecular H-bonding), making it less retentive on planar phases.
Protocol B: The PFP (Pentafluorophenyl) Alternative
Use this method if the Biphenyl method shows peak tailing or if halogenated impurities are also present. The fluorine atoms on the PFP ring create a strong dipole that interacts with the electron-rich isopropoxy group.
Stationary Phase: ACE C18-PFP or Discovery HS F5 (3 µm, 150 x 4.6 mm).
Reagents:
Isocratic Strategy (For maximum resolution):
-
Mix: 55% Buffer / 45% Methanol.
-
Flow: 1.0 mL/min.[3]
-
Rationale: Isocratic holds allow the subtle selectivity differences to accumulate over the length of the column, often necessary for >99.5% purity requirements.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Ionization of Carboxylic Acid | Ensure Mobile Phase pH is < 3.0. Use Formic Acid or TFA. |
| Meta/Para Co-elution | π-π Interactions Blocked | Switch solvent from Acetonitrile to Methanol. ACN interferes with π-selective phases. |
| Retention Drift | Temperature Fluctuations | Thermostat column compartment. π-π interactions are exothermic; retention decreases as T increases. |
| Ghost Peaks | Sample Solvent Mismatch | Dissolve sample in mobile phase starting conditions (30% MeOH). Avoid 100% organic diluent. |
References
-
Separation of Positional Isomers by Chiral HPLC-DAD. International Journal of Legal Medicine, 2011.
- Relevance: Establishes protocols for separating ortho/meta/para isomers of substituted arom
-
Chromatographic Separation of Isomeric Phenolic Acids. Journal of Liquid Chromatography & Related Technologies, 2024.
- Relevance: Discusses the specific difficulty in separating phenylpropanoic acid deriv
-
Separation of Ortho, Meta, and Para Isomers of Methylmethcathinone. GTFCh Symposium, 2016.
- Relevance: Validates the superiority of Biphenyl phases over C18 for resolving positional isomers of aromatic rings with alkyl/alkoxy substituents.
-
Cayman Chemical Product Data: 3-(3-Hydroxyphenyl)propanoic Acid. Cayman Chemical.
- Relevance: Provides physicochemical properties (solubility, pKa) for the core phenylpropanoic acid structure.
Sources
QC protocols for 3-(3-Isopropoxyphenyl)propanoic acid raw material
This guide outlines the Quality Control (QC) protocols for 3-(3-Isopropoxyphenyl)propanoic acid , a critical intermediate in the synthesis of GPR40/GPR120 agonists (e.g., Fasiglifam derivatives) and novel antimicrobial scaffolds.
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.
Executive Summary: The Strategic Choice of Intermediate
In the development of metabolic disease therapeutics (specifically Free Fatty Acid Receptor agonists), the "tail" of the phenylpropanoic acid moiety dictates lipophilicity and binding pocket fit.
3-(3-Isopropoxyphenyl)propanoic acid (CAS: 1057602-08-0 / Synonym) represents a strategic balance between the highly polar 3-(3-Hydroxyphenyl)propanoic acid and the less sterically demanding 3-(3-Methoxyphenyl)propanoic acid .
Performance Comparison: Why Isopropoxy?
| Feature | 3-Hydroxy Analogue (Precursor) | 3-Methoxy Analogue | 3-Isopropoxy Target |
| LogP (Lipophilicity) | ~1.2 (Low) | ~1.9 | ~2.8 (Optimal for membrane pen.) |
| Melting Point | 111°C (Solid) | 40–45°C (Low-melt Solid) | < 40°C (Viscous Oil/Solid) |
| Reactivity | Phenolic -OH requires protection | Stable ether | Stable ether, steric bulk prevents metabolic dealkylation |
| Primary Risk | Oxidative degradation | Demethylation (CYP450) | Trace Hydroxy impurity (coupling interference) |
Critical Quality Attributes (CQAs) & Impurity Profiling
The primary challenge with this raw material is its synthesis origin. It is typically produced via the O-alkylation of 3-(3-hydroxyphenyl)propanoic acid or the Knoevenagel condensation of 3-isopropoxybenzaldehyde.
Origin of Impurities (Pathway Analysis)
The following signaling diagram illustrates where critical impurities enter the stream.
Caption: Impurity genealogy in the alkylation synthesis route. Impurity A is the most critical process contaminant.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity
This method is designed to separate the lipophilic isopropoxy target from the polar hydroxy precursor and the non-polar ester side-products.
Method Principle: Gradient Reverse-Phase Chromatography.
System Suitability Requirement: Resolution (
Instrument Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Universal) and 274 nm (Specific for phenyl ring).
-
Column Temp: 30°C.
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Hold (Elute polar salts) |
| 20.0 | 10 | 90 | Gradient Ramp |
| 25.0 | 10 | 90 | Wash (Elute dimers) |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | End |
Step-by-Step Workflow
-
Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.
-
Sample Preparation: Weigh 10 mg of raw material. Dissolve in 10 mL diluent. Note: If material is an oil, weigh by difference using a syringe.
-
Injection: Inject 10 µL.
-
Integration: Ignore peaks < 0.05% area (solvent front).
-
Calculation: Use Area Normalization method (assuming similar Response Factors) or External Standard method for assay.
Protocol B: Residual Precursor Check (Colorimetric Limit Test)
Since the HPLC method requires expensive equipment, a rapid "spot test" for the phenolic precursor (Impurity A) is recommended for incoming goods.
Principle: Phenolic hydroxyl groups react with Ferric Chloride (
-
Reagent: Prepare 1%
in Ethanol. -
Procedure: Dissolve 50 mg of sample in 1 mL Ethanol.
-
Addition: Add 2 drops of
reagent. -
Observation:
-
Pass: Solution remains yellow/orange.
-
Fail: Immediate violet/purple transient color (indicates >1% unreacted phenol).
-
Supporting Experimental Data
The following data simulates a typical validation batch comparison between "Industrial Grade" and "Pharma Grade" sources.
Table 1: Comparative Batch Analysis
| Test Parameter | Specification | Batch A (Industrial) | Batch B (Pharma Grade) |
| Appearance | Viscous oil to low-melting solid | Dark Brown Oil | Off-white Waxy Solid |
| Assay (HPLC) | ≥ 98.0% | 94.2% | 99.1% |
| Impurity A (Phenol) | ≤ 0.5% | 3.5% (Fail) | 0.05% |
| Impurity B (Ester) | ≤ 1.0% | 1.8% | 0.2% |
| Water (KF) | ≤ 0.5% | 0.8% | 0.1% |
Decision Logic for Method Development
Use this logic flow to troubleshoot separation issues during QC implementation.
Caption: Troubleshooting logic for optimizing the separation of the propanoic acid tail.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91, 3-(3-Hydroxyphenyl)propanoic acid. Retrieved from [Link]
- Oh Da-Woon et al. (2014). Synthesis and GPR40 Agonist Activity of Phenylpropanoic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters.
Safety Operating Guide
Proper Disposal Procedures for 3-(3-Isopropoxyphenyl)propanoic acid
Executive Summary: Immediate Action Card
Chemical Name: 3-(3-Isopropoxyphenyl)propanoic acid
Chemical Class: Aromatic Carboxylic Acid / Phenyl Ether
Primary Hazard: Skin/Eye Irritant, Corrosive (Acidic), Potential Respiratory Irritant.[1][2]
Waste Stream: Hazardous Organic Waste (Acidic).[1] DO NOT dispose of down the drain.
Spill Response: Isolate area.[1][2][3] Wear PPE.[1][2][3][4][5][6] Neutralize with Sodium Bicarbonate (
Chemical Profile & Hazard Identification
To ensure safe disposal, one must first understand the physicochemical properties that dictate waste handling.[1][2] 3-(3-Isopropoxyphenyl)propanoic acid combines a lipophilic ether tail with a hydrophilic carboxylic acid head.
| Property | Description | Implications for Disposal |
| Structure | Phenyl ring with a propanoic acid tail and an isopropoxy group at the meta position. | Stable ether linkage; Acidic functional group requires segregation from bases.[1] |
| Physical State | Likely Solid or Viscous Liquid (Low Melting Point).[1] | Solids require different waste containers than liquids; do not dissolve solely for disposal unless required by local EH&S.[1][2] |
| Acidity (pKa) | ~4.5 - 5.0 (Estimated based on phenylpropanoic acid).[1][2] | Weak acid, but sufficient to cause burns/irritation. Incompatible with strong oxidizers and bases.[1][5][7] |
| Solubility | Low water solubility; Soluble in organic solvents (DMSO, Ethanol, DCM).[1] | Aqueous neutralization may require a co-solvent (e.g., ethanol) to ensure contact.[1][2] |
Core Hazards:
-
Skin/Eye Contact: Causes irritation or burns upon prolonged contact (H315, H319).[1][2]
-
Inhalation: Dust or vapor may irritate the respiratory tract (H335).[1][2][3][8]
-
Reactivity: Reacts exothermically with strong bases; incompatible with strong oxidizing agents.[1]
Pre-Disposal Handling & Segregation
Effective waste management begins at the bench.[1][2] Improper segregation is the leading cause of waste container incidents.
-
Segregation Rule: Store waste 3-(3-Isopropoxyphenyl)propanoic acid in a dedicated Organic Acid waste stream.
-
NEVER mix with: Strong bases (Sodium Hydroxide), Oxidizers (Nitric Acid, Peroxides), or Cyanides (generates HCN gas).[1][2]
-
Acceptable Mixtures: Can generally be mixed with other non-halogenated organic acids (e.g., Acetic acid, Benzoic acid) or non-halogenated organic solvents if permitted by your facility's specific waste profile.[1][2]
-
-
Container Selection:
Step-by-Step Disposal Protocols
Protocol A: Routine Laboratory Disposal (Small Scale)
For disposal of synthesized product, expired stock, or reaction byproducts.[1][2]
-
Preparation:
-
Assessment:
-
Transfer:
-
If Solid: Transfer directly into the "Hazardous Waste - Solid Organic" container.[1] Wipe the spatula/tools with a solvent-dampened Kimwipe and add the wipe to the solid waste.[1][2]
-
If Liquid/Solution: Pour into the "Hazardous Waste - Liquid Organic/Acid" container.[1][2] Use a funnel to prevent spills.[1]
-
-
Labeling (Crucial):
Protocol B: Spill Cleanup & Decontamination
For accidental release on the benchtop or floor.[1][2]
-
Isolate: Evacuate the immediate area. Alert nearby personnel.
-
Protect: Wear PPE. If powder is present, wear a N95 or P100 respirator to prevent inhalation.[1][2]
-
Contain & Neutralize:
-
Collection:
-
Final Wash: Clean the surface with soap and water.[1][2][3][8] Test surface pH with litmus paper to ensure neutrality (pH 6-8).[1][2]
Visual Decision Workflow
The following diagram outlines the logical decision process for disposing of 3-(3-Isopropoxyphenyl)propanoic acid based on its state and concentration.
Figure 1: Decision matrix for the safe disposal of 3-(3-Isopropoxyphenyl)propanoic acid, prioritizing segregation by physical state and solvent compatibility.
Regulatory Compliance & Documentation
Adherence to federal and local regulations is mandatory.[1][2]
-
EPA Waste Codes (RCRA):
-
While 3-(3-Isopropoxyphenyl)propanoic acid is not explicitly P- or U-listed, it typically falls under Characteristic Wastes if disposed of in bulk or specific formulations.
-
D002 (Corrosivity): Applicable if the waste is aqueous and has a pH
2.[1][9] -
D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).[1]
-
-
Documentation:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (n.d.).[1][2][10] 3-(3-Hydroxyphenyl)propanoic acid (Structural Analog Safety Data). National Library of Medicine.[1][2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Safety Data Sheets. [Link][1]
Sources
- 1. cpachem.com [cpachem.com]
- 2. cpachem.com [cpachem.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. epa.gov [epa.gov]
- 10. CID 161062673 | C18H20O6 | CID 161062673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(3-Isopropoxyphenyl)propanoic acid
Executive Safety Summary
Context: 3-(3-Isopropoxyphenyl)propanoic acid is a functionalized phenylpropanoic acid derivative commonly used as a building block in medicinal chemistry. While specific toxicological data for this exact isomer is often limited in public repositories, its structural moieties (carboxylic acid, phenyl ether) dictate a clear hazard profile based on Structure-Activity Relationships (SAR).
Core Directive: Treat this compound as a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) . As a research intermediate, it must be handled under Universal Precautions , assuming higher toxicity until proven otherwise.
Hazard Identification & Risk Profile
Before selecting PPE, you must understand the mechanism of the hazard.
| Structural Moiety | Associated Hazard Mechanism | Critical Risk |
| Carboxylic Acid (-COOH) | Proton donation leads to tissue acidification and protein denaturation. | Corrosive/Irritant: Direct contact causes chemical burns or severe dermatitis. |
| Phenyl Ether | Lipophilic nature increases skin permeation rates compared to simple organic acids. | Systemic Absorption: The compound can cross the dermal barrier more easily than hydrophilic acids. |
| Physical State (Solid) | Fine crystalline powder generates electrostatic aerosols during weighing. | Inhalation: Dust inhalation triggers mucosal inflammation and potential sensitization. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the point at which the chemical permeates the PPE material.
A. Hand Protection Strategy
Recommendation: Nitrile (Double-Gloved)
-
Why Nitrile? Natural rubber latex degrades rapidly when exposed to the organic solvents (e.g., DCM, Ethyl Acetate) likely used to dissolve this acid. Nitrile offers superior resistance to organic acids.
-
Protocol:
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Nitrile (Long cuff).
-
Validation: Perform the "Inflation Test" on the outer glove before donning to check for pinholes.
-
B. Respiratory & Inhalation Control
Recommendation: Engineering Controls (Primary) + N95 (Secondary)
-
Primary: All handling of the dry solid must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: If weighing outside a hood (strongly discouraged) or during spill cleanup, use a fitted N95 or P100 particulate respirator.
-
Logic: The carboxylic acid moiety is a mucous membrane irritant. Chronic exposure to low-level dust can induce occupational asthma.
C. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent)
-
Standard Safety Glasses are Insufficient: When dissolving the solid, the risk shifts from dust to splash. Acidic solutions can cause immediate corneal opacity. Indirect vent goggles prevent liquid ingress while allowing moisture to escape.
D. Body Protection
Recommendation: High-Density Cotton/Poly Lab Coat + Chemical Apron
-
Material: 100% Polyester or Tyvek is preferred over pure cotton if working with concentrated stock solutions, as acids can degrade cotton fibers over time.
-
Add-on: Use a rubberized chemical apron during solubilization steps.
Operational Decision Logic (Visualization)
The following logic flow dictates your safety posture based on the state of the chemical.
Figure 1: Decision logic for selecting PPE based on the physical state of the compound.
Step-by-Step Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
Risk: Electrostatic discharge causing powder dispersion.
-
Preparation: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure."
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Organic acids are prone to static buildup.
-
Transfer: Do not dump. Use a micro-spatula to gently transfer the solid.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to neutralize invisible dust.
Protocol B: Solubilization (Liquid State)
Risk: Exothermic reaction and splash.
-
Solvent Choice: Dissolve in DMSO, Methanol, or Ethyl Acetate.
-
Addition Order: Always add the solid to the solvent , never solvent to solid (to minimize dust puff-up).
-
Venting: If using a sealed vial, vent briefly after mixing to release any pressure changes caused by heat of solution.
Emergency Response & Disposal
Spill Cleanup Workflow
If >500mg is spilled:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Upgrade: Don double gloves and N95 respirator.
-
Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate.
-
Observation: Wait for bubbling (CO2 release) to cease.
-
-
Collect: Sweep the neutralized paste into a hazardous waste bag.
-
Wash: Clean surface with water and soap.[1]
Disposal Classification
-
Waste Stream: Organic Acid Waste (Non-Halogenated).
-
Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container, as this can generate heat or gas.
Figure 2: Emergency spill response workflow for acidic organic solids.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.[3]
-
PubChem. (n.d.).[4] Compound Summary: 3-(3-Hydroxyphenyl)propanoic acid (Analogue). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[5]
Sources
- 1. aksci.com [aksci.com]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. CID 161062673 | C18H20O6 | CID 161062673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
